5,6-Dibromoindoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIYOAMJNNOSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496029 | |
| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-05-0 | |
| Record name | 5,6-Dibromoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dibromoindoline-2,3-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5,6-Dibromoindoline-2,3-dione. This document is intended for an audience with a technical background in chemistry and pharmacology.
Chemical Structure and Identification
This compound, also known as 5,6-dibromoisatin, is a halogenated derivative of the indole nucleus. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which is functionalized with two ketone groups at positions 2 and 3. The bromine atoms are substituted at the 5th and 6th positions of the benzene ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17826-05-0[1] |
| Chemical Formula | C₈H₃Br₂NO₂[1] |
| Molecular Weight | 304.92 g/mol |
| SMILES | C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O[1] |
| InChI Key | BHIYOAMJNNOSLP-UHFFFAOYSA-N |
| PubChem CID | 12391889[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The available information suggests it is a solid at room temperature. For comparative purposes, the properties of a related isomer, 5,7-Dibromoisatin, are provided below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Solid (Predicted) |
| Melting Point | Not available. (For comparison, the melting point of 5,7-Dibromoisatin is 250-255 °C) |
| Boiling Point | Not available |
| Solubility | Expected to be poorly soluble in water, with some solubility in organic solvents like DMSO and DMF. |
Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide (Isonitrosoacetanilide intermediate)
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.15 mol) in water (400 mL).
-
Add sodium sulfate (0.8 mol) to the solution and stir vigorously.
-
In a separate beaker, dissolve 4,5-dibromoaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise.
-
Add the aniline solution to the chloral hydrate solution.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL).
-
Heat the reaction mixture to boiling and add the hydroxylamine solution dropwise over 10-15 minutes.
-
Continue boiling for an additional 1-2 minutes until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Synthesis of this compound
-
Preheat concentrated sulfuric acid (10V/W of the intermediate) to 50 °C in a flask with vigorous stirring.
-
Slowly add the dried 2-(hydroxyimino)-N-(4,5-dibromophenyl)acetamide from Step 1 in batches, maintaining the temperature between 65-75 °C.
-
After the addition is complete, heat the mixture to 80 °C for 15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain the purified product.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound is readily available. The following tables provide predicted data based on the analysis of related compounds, such as 5-bromoindoline-2,3-dione, and general principles of spectroscopy.
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.5 | Singlet | N-H |
| ~7.8 | Singlet | H-4 |
| ~7.9 | Singlet | H-7 |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~184 | C=O (C3) |
| ~160 | C=O (C2) |
| ~150 | C7a |
| ~138 | C3a |
| ~128 | C7 |
| ~125 | C4 |
| ~118 | C-Br (C5 or C6) |
| ~116 | C-Br (C6 or C5) |
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹
-
C=O stretches (ketone): Two strong peaks in the region of 1700-1750 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 304.92, with accompanying peaks at M+2 and M+4 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
Biological Activity and Potential Applications
While there is no specific biological activity data reported for this compound, the isatin scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological activities.
-
Anticancer Activity: Many substituted isatins have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization. Halogen substitution, particularly with bromine, has often been shown to enhance cytotoxic activity against various cancer cell lines.
-
Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral replication for a number of viruses, including HIV and influenza.
-
Other Activities: The isatin core is also associated with antibacterial, antifungal, and anti-inflammatory properties.
The presence of two bromine atoms on the benzene ring of this compound may significantly influence its lipophilicity, electronic properties, and ability to form halogen bonds, potentially leading to unique biological activities. Further research is warranted to explore the pharmacological profile of this specific compound.
Caption: Workflow for the synthesis, characterization, and biological evaluation.
Conclusion
This compound is a halogenated isatin derivative with potential for further investigation in drug discovery and development. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the known chemistry and pharmacology of related compounds. Further empirical studies are necessary to fully elucidate its properties and therapeutic potential.
References
5,6-Dibromoindoline-2,3-dione CAS number and molecular weight
This technical guide provides a comprehensive overview of 5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.
Core Compound Information
This compound is a halogenated derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-studied class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of bromine atoms to the indole core can significantly modulate the compound's physicochemical properties and biological activity.
Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 17826-05-0 | Internal Search |
| Molecular Formula | C₈H₃Br₂NO₂ | Internal Search |
| Molecular Weight | 304.92 g/mol | Internal Search |
| Synonyms | 5,6-Dibromoisatin, 5,6-Dibromo-1H-indole-2,3-dione | Internal Search |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Melting Point | >250 °C (for 5,7-dibromoisatin) | [1] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of isatin. The regioselectivity of the bromination is dependent on the reaction conditions. While a specific protocol for the 5,6-dibromo isomer is not extensively detailed in the literature, a general approach can be inferred from the synthesis of other brominated isatins, such as the 5,7-dibromo derivative.[2]
Experimental Protocol: Synthesis
The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for related compounds.
-
Dissolution: Dissolve isatin in a suitable solvent, such as glacial acetic acid or ethanol, in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Bromination: While stirring, add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the isatin solution. The reaction temperature should be carefully controlled, as it can influence the position of bromination.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol, water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the broader class of halogenated isatins exhibits significant pharmacological potential. Furthermore, studies on the related compound, 5,6-dibromoindole, provide insights into a potential mechanism of action.
Interaction with Nuclear Receptor Nurr1
Recent research has shown that di-halogenated indoles, including 5,6-dichloro and 5,6-dibromoindole, can bind to the ligand-binding domain (LBD) of the nuclear receptor Nurr1.[3][4] Nurr1 is a critical transcription factor for the development and maintenance of dopaminergic neurons, making it a target of interest for neurodegenerative diseases like Parkinson's.
Interestingly, while these di-halogenated indoles bind to Nurr1, they do not appear to activate the transcription of Nurr1 target genes such as tyrosine hydroxylase (TH) and the vesicular monoamine transporter 2 (VMAT2), in contrast to their mono-halogenated counterparts (e.g., 5-bromoindole).[3] This suggests that 5,6-dihalogenated indoles may act as modulators or antagonists of Nurr1 activity, or they may bind to a different site on the receptor, leading to a different functional outcome.[3][4]
General Biological Activities of Halogenated Isatins
-
Anticancer Activity: Many isatin derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of various protein kinases, tubulin polymerization, or the induction of apoptosis.
-
Antimicrobial Activity: Halogenated isatins have demonstrated activity against a range of bacteria and fungi. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Detailed Experimental Protocols
Characterization of this compound
The following characterization methods would be essential to confirm the identity and purity of the synthesized compound. Expected results are inferred from data on related brominated isatins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the 5,6-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule, including the two characteristic carbonyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching vibration, the aromatic C-H stretching, and the two C=O stretching vibrations of the dione moiety.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.
References
- 1. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Solubility Profile of 5,6-Dibromoindoline-2,3-dione: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin. Designed for researchers, scientists, and professionals in drug development, this document compiles available data and methodologies to facilitate the use of this compound in various scientific applications. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages information on the parent compound, isatin, and related halogenated derivatives to provide a robust predictive framework.
Introduction to this compound
This compound is a halogenated derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities. The introduction of bromine atoms onto the indole scaffold can significantly modulate its physicochemical properties, including solubility, and biological activity. A thorough understanding of its solubility in common organic solvents is paramount for its application in chemical synthesis, purification, formulation, and biological screening assays.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on the known solubility of isatin and the physicochemical effects of halogenation. The two bromine atoms on the benzene ring of the indoline core are expected to increase the molecule's molecular weight and lipophilicity. This generally leads to decreased solubility in polar solvents and potentially increased solubility in non-polar organic solvents compared to the parent isatin.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This is an estimation and empirical verification is strongly recommended.
| Solvent Class | Common Solvents | Predicted Qualitative Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The significant increase in lipophilicity due to the two bromine atoms is expected to overcome the polar contributions of the amide and ketone groups, leading to poor solubility in highly polar protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble to Highly Soluble | These solvents are effective at solvating polar functional groups and can also interact favorably with the aromatic system. DMF and DMSO are often excellent solvents for isatin derivatives.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Soluble | THF is expected to be a better solvent than diethyl ether due to its higher polarity. Solubility is likely to be moderate.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | These solvents are of intermediate polarity and are often used in the synthesis and purification of organic compounds. Isatin itself shows some solubility in dichloromethane.[2][3] |
| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic nature of these solvents can interact with the benzene ring of the dibromoindoline-dione, but the polar functional groups may limit high solubility. Isatin has low solubility in toluene.[1] |
| Non-Polar | Hexane, Cyclohexane | Insoluble | The polarity from the dione and amide functionalities will prevent dissolution in highly non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.01 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the determined concentration and the dilution factor.
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Visualized Workflows
The following diagrams illustrate a representative synthetic workflow for a halogenated isatin and a logical workflow for the experimental determination of solubility.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Biological Activities of Dibrominated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of bromine atoms into the isatin core, particularly at the 5 and 7 positions, has been shown to enhance the cytotoxic and other biological potencies of these compounds. This technical guide provides a comprehensive overview of the current research on dibrominated isatins, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. The information is presented with detailed experimental protocols, quantitative data, and visual representations of key biological pathways to aid in further research and drug development endeavors.
Anticancer Activities of Dibrominated Isatins
The most extensively studied biological activity of dibrominated isatins is their potential as anticancer agents. Various derivatives of 5,7-dibromoisatin have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activities of several 5,7-dibromoisatin derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromoisatin | U937 (human monocyte-like histiocytic lymphoma) | Potent | [1] |
| N-benzyl 5,7-dibromoisatin | MDA-MB-231 (metastatic breast adenocarcinoma) | Potent | [1] |
| Analog 6 | HT29 (colon) | 1.56 | [1] |
| A549 (lung) | 2.13 | [1] | |
| Analog 11 | HT29 (colon) | 1.14 | [1] |
| UACC903 (melanoma) | 2.06-2.89 | [1] | |
| A549 (lung) | 2.53 | [1] | |
| Analog 13 | HT29 (colon) | 1.09 | [1] |
| Analog 5 | MCF-7 (breast) | Most promising | [1] |
| Analog 9 | MCF-7 (breast) | Most promising | [1] |
| Analog 12 | MCF-7 (breast) | Most promising | [1] |
| A549 (lung) | 2.41 | [1] | |
| MeOIstDmMor | A549 (lung) | 2.52 | [2] |
| MeOIstMor | MCF-7 (breast) | 2.93 | [2] |
Mechanism of Action
The anticancer activity of dibrominated isatins is attributed to their ability to interfere with crucial cellular processes, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways like the Akt pathway.
Several 5,7-dibromo-N-alkylisatin derivatives have been identified as potent microtubule destabilizing agents.[2] They act by binding to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately suppresses tumor cell growth.[3]
dot
Certain 5,7-dibromoisatin analogs have been shown to be dual inhibitors, targeting both tubulin polymerization and the Akt signaling pathway.[1] The Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. By suppressing the phosphorylation and protein levels of Akt, these compounds can induce apoptosis in cancer cells.[1]
dot
Experimental Protocols
A general synthetic scheme for N-alkylated 5,7-dibromoisatin derivatives involves the alkylation of 5,7-dibromoisatin with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[1]
dot
Protocol for the Synthesis of 5,7-Dibromo-N-(3'-chloropropyl)isatin:
-
Dissolve 5,7-dibromoisatin (1 g, 3.28 mmol) in anhydrous DMF (30 mL) and cool on ice with stirring.[1]
-
Add solid K2CO3 (544 mg, 3.94 mmol) in one portion.[1]
-
Bring the dark-colored suspension to room temperature and stir for an additional hour.[1]
-
Slowly add 1-bromo-3-chloropropane (620 mg, 3.94 mmol, 0.387 mL) with constant stirring.[1]
-
Stir the reaction mixture at 80 °C for 4–8 hours, monitoring the consumption of the starting material by TLC.[1]
-
Pour the reaction mixture into HCl (0.5 M, 50 mL) and extract with ethyl acetate (3 x 50 mL).[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the dibrominated isatin compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This cell-free in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.
-
Add the test compound (dibrominated isatin derivative) or a control vehicle to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Protocol:
-
Treat cells with the dibrominated isatin compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of total and phosphorylated Akt.
Other Potential Biological Activities
While the anticancer properties of dibrominated isatins are the most well-documented, research also suggests their potential in other therapeutic areas.
Anticonvulsant Activity
A series of 5,7-dibromoisatin semicarbazones have been synthesized and evaluated for their anticonvulsant and CNS depressant activities.[4][5] Some of these compounds exhibited a prominent anticonvulsant effect with little or no neurotoxicity in mouse models.[4][5]
Antimicrobial and Antiviral Activities
Isatin derivatives, in general, are known to possess a broad spectrum of antimicrobial and antiviral activities.[6][7][8][9][10] While specific studies focusing solely on the antimicrobial and antiviral properties of dibrominated isatins are less common, the halogenation at the 5 and 7 positions is generally considered to enhance biological activity.[11][12] For instance, brominated isatin derivatives have shown favorable antimicrobial activity.[7] One study reported that a bromo derivative of an isatin sulfonamide inhibited HCV RNA synthesis with an EC50 of 19 µg/ml.[13]
Enzyme Inhibition
Isatin and its derivatives have been shown to inhibit various enzymes.[14] For example, N-alkyl isatins have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] Dibrominated isatins, with their increased lipophilicity, could potentially exhibit enhanced inhibitory effects on certain enzymes, a hypothesis that warrants further investigation.
Conclusion and Future Directions
Dibrominated isatins represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their dual mechanism of action, involving both the disruption of microtubule dynamics and the inhibition of critical signaling pathways, makes them attractive candidates for overcoming drug resistance. Further research is warranted to explore the full therapeutic potential of dibrominated isatins, including their efficacy against a broader range of cancer types, their in vivo activity and pharmacokinetic profiles, and their potential as antimicrobial, antiviral, and enzyme-inhibiting agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds.
References
- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. brieflands.com [brieflands.com]
- 8. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 13. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Halogenated Indoline-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. First synthesized in 1840 by Erdmann and Laurent through the oxidation of indigo, isatin and its derivatives have since been identified as endogenous compounds in mammals and are found in various natural sources. The versatility of the isatin core, with its reactive C3-keto group and modifiable aromatic ring, has led to the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
Among the most promising modifications to the isatin scaffold is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring. Halogenation can significantly alter the physicochemical properties of the molecule, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated indoline-2,3-diones, with a focus on their applications in drug discovery and development.
Historical Perspective
The journey of halogenated isatins begins with the parent molecule, isatin, which was first prepared by the oxidation of indigo dye with nitric and chromic acids in 1840. The classical Sandmeyer synthesis, developed in the early 20th century, provided a more general route to isatins from anilines and remains a cornerstone of isatin chemistry.
The introduction of halogens to the isatin ring followed the development of aromatic halogenation techniques. While the precise first synthesis of each halogenated derivative is not always clearly documented in readily available literature, early methods for the synthesis of halogenated indigo derivatives paved the way for their isatin counterparts. For instance, the preparation of 5,7-di-iodoisatin was described by Kalb and Berrer in 1924, who synthesized it from dehydroindigo and iodine monochloride. The synthesis of 5,7-dibromoisatin was later developed based on the direct bromination of isatin. The synthesis of chlorinated and fluorinated isatins became more common with the availability of appropriately substituted anilines for use in methods like the Sandmeyer synthesis.
Synthetic Methodologies and Experimental Protocols
The synthesis of halogenated indoline-2,3-diones can be broadly categorized into two approaches: direct halogenation of the pre-formed isatin ring and cyclization of pre-halogenated precursors. Several classical and modern synthetic methods are employed, with the choice of method often depending on the desired substitution pattern and the nature of the halogen.
Key Synthetic Routes:
-
Sandmeyer Isatin Synthesis: This is one of the most widely used methods, involving the reaction of a halogenated aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in strong acid.
-
Stolle Synthesis: This method involves the reaction of a halogenated aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.
-
Gassman Isatin Synthesis: This one-pot synthesis utilizes a halogenated aniline and a ketone bearing a thioether substituent.
-
Direct Halogenation: Isatin itself can be directly halogenated using various reagents to yield mono- or poly-halogenated derivatives.
Detailed Experimental Protocol: Sandmeyer Synthesis of 5-Chloroisatin
This protocol is adapted from the procedure described by Islam et al. (2007).[1]
Step 1: Synthesis of p-Chlorooximinoacetanilide
-
In a suitable reaction vessel, prepare a solution of chloral hydrate (10.92 g, 0.06 mol) and sodium sulfate (saturated aqueous solution, 157.75 ml).
-
Separately, dissolve p-chloroaniline (8 g, 0.06 mol) in water with the aid of concentrated hydrochloric acid (5.21 ml).
-
To the reaction vessel, add the p-chloroaniline solution followed by a solution of hydroxylamine hydrochloride (13.35 g, 0.19 mol) in water.
-
Heat the reaction mixture.
-
The crude product, p-chlorooximinoacetanilide, will precipitate as a pale brown solid.
-
Filter the solid, wash with cold water, and recrystallize from ethyl acetate to yield a brown powdered solid.
Step 2: Cyclization to 5-Chloroisatin
-
Carefully add dry p-chlorooximinoacetanilide (6 g, 0.03 mol) to concentrated sulfuric acid (21.99 ml) while maintaining the temperature between 70-80°C.
-
After the addition is complete, cool the solution to room temperature.
-
Pour the reaction mixture onto 10-12 volumes of crushed ice.
-
The crude 5-chloroisatin will precipitate as a pink-red solid.
-
Filter the solid, wash thoroughly with cold water, and dry in a vacuum desiccator.
-
Recrystallize the crude product from ethyl acetate to afford pure 5-chloroisatin as a brick-red powdered solid.
Detailed Experimental Protocol: Synthesis of 5,7-Dibromoisatin
This protocol is adapted from the procedure described by Vine et al. (2007).[2]
-
Dissolve isatin (5.0 g, 34 mmol) in 100 mL of 95% ethanol by warming and stirring.
-
While maintaining the temperature of the solution between 70-75°C, add bromine (16.3 g, 102 mmol, 5.2 mL) dropwise with continuous stirring.
-
After the addition is complete, cool the solution to room temperature and then place it on ice for 30 minutes to facilitate precipitation.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to yield bright orange-red crystals of 5,7-dibromoisatin.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of various halogenated indoline-2,3-diones.
Table 1: Synthesis of Halogenated Indoline-2,3-diones
| Compound | Starting Material | Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 5-Chloroisatin | p-Chloroaniline | Sandmeyer | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | Heating | 70% | [1] |
| 5,7-Dibromoisatin | Isatin | Direct Bromination | Br₂ | Ethanol, 70-75°C | 60% | [2] |
| 5,7-Di-iodoisatin | 5,7,5',7'-Tetraiodoindigo | Oxidation | CrO₃, HNO₃ | Boiling | 60% | [3] |
| Fluorinated Isatin-Hydrazone 8 | Fluorinated Isatin | Condensation | 4-Nitrobenzylidene group | - | 57-71% (for series) | [3] |
Table 2: Anticancer Activity (IC₅₀ Values) of Halogenated Indoline-2,3-diones
| Compound | Halogen(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4l | 5-Br, 6-F, 7-Br | K562 (Leukemia) | 1.75 | [4] |
| HepG2 (Liver) | 3.20 | [4] | ||
| HT-29 (Colon) | 4.17 | [4] | ||
| Compound 4f | 7-Br | HT-29 (Colon) | 2.67 | [4] |
| Fluorinated Isatin-Hydrazone 8 | F | A549 (Lung) | 42.43 | [3] |
| HepG2 (Liver) | 48.43 | [3] | ||
| Isatin-coumarin hybrid | - | Various | ~1-5 | [5] |
| Isatin-pyrazole hybrid 36 | - | HCT-116 (Colon) | 2.6 | [6] |
| Isatin-indole conjugate 17 | - | ZR-75 (Breast) | 0.74 | [6] |
| Isatin–hydrazone hybrid 133 | - | MCF-7 (Breast) | 4.86 | [6] |
Biological Activity and Signaling Pathways
Halogenated indoline-2,3-diones exhibit a wide array of biological activities, with their anticancer properties being the most extensively studied. These compounds exert their effects by modulating various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Anticancer Mechanisms:
-
Kinase Inhibition: Many halogenated isatins act as inhibitors of protein kinases that are crucial for cancer cell growth and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[6][7] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that promote cell proliferation and angiogenesis.
-
Induction of Apoptosis: Halogenated isatins have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.[8] These compounds can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins, ultimately resulting in the activation of caspases and cell death.
-
Tubulin Polymerization Inhibition: Some isatin derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
Antiviral and Antimicrobial Activities:
Derivatives of halogenated isatins have also demonstrated promising activity against various viruses and microbes. The mechanisms of action are diverse and can involve the inhibition of viral enzymes or interference with microbial cellular processes.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by halogenated indoline-2,3-diones and a general workflow for their synthesis.
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: CDK2-Mediated Cell Cycle Progression Inhibition.
Caption: Bcl-2 Mediated Apoptosis Induction.
Caption: General Sandmeyer Synthesis Workflow.
Conclusion
Halogenated indoline-2,3-diones represent a rich and enduring area of research in medicinal chemistry. From their historical roots in the chemistry of indigo to their current status as promising scaffolds for the development of targeted therapeutics, these compounds have demonstrated remarkable versatility. The strategic incorporation of halogens has proven to be a powerful tool for modulating their biological activity, leading to potent inhibitors of key signaling pathways implicated in cancer and other diseases. The synthetic methodologies outlined in this guide, coupled with the growing understanding of their mechanisms of action, will continue to fuel the discovery and development of novel halogenated isatin-based drugs with improved efficacy and selectivity. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes, as well as the exploration of novel biological targets for this privileged class of heterocyclic compounds.
References
- 1. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Theoretical and Experimental Guide to the Electronic Properties of 5,6-Dibromoindoline-2,3-dione
This technical guide offers an in-depth exploration of the theoretical and experimental approaches to understanding the electronic properties of 5,6-Dibromoindoline-2,3-dione, a member of the pharmacologically significant isatin family of heterocyclic compounds. While direct comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document constructs a robust framework based on established computational and experimental methodologies for closely related isatin derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Isatin and its derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The electronic characteristics of these molecules are fundamental to their reactivity and biological function. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.
Theoretical Calculations of Electronic Properties
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and properties of isatin derivatives. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), to perform geometry optimization and calculate electronic parameters.[2][3]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Isatin | -6.83 | -2.91 | 3.92 |
| 5-Fluoroisatin | -6.91 | -2.99 | 3.92 |
| 5-Chloroisatin | -6.94 | -3.21 | 3.73 |
| 5-Methylisatin | -6.61 | -2.80 | 3.81 |
| 5-Methoxyisatin | -6.23 | -2.85 | 3.38 |
Data sourced from a study on 5-substituted isatin derivatives and is intended for comparative purposes.[2]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In isatin derivatives, the electronegative oxygen atoms of the carbonyl groups typically represent regions of negative potential (nucleophilic sites), while the aromatic ring and the N-H group can exhibit positive potential (electrophilic sites).
Experimental Protocols
The synthesis and characterization of isatin derivatives are well-established processes in organic chemistry. The following protocols are based on common methodologies for the synthesis of substituted isatins.
Synthesis of 5-Substituted Indole-2,3-diones
A general and widely used method for the synthesis of 5-substituted indole-2,3-diones involves a two-step process starting from the corresponding 4-substituted aniline.[4]
Step 1: Synthesis of 4-Substituted Isonitroacetanilides
-
Chloral hydrate is dissolved in water, followed by the slow addition of sodium sulfate with vigorous stirring.
-
The 4-substituted aniline is dissolved in water, and concentrated hydrochloric acid is added dropwise.
-
The aniline solution is then added to the chloral hydrate solution.
-
A solution of hydroxylamine hydrochloride in water is added to the reaction mixture.
-
The mixture is heated until the reaction is complete, and then allowed to cool.
-
The resulting precipitate of the 4-substituted isonitroacetanilide is collected by filtration, washed with water, and dried.[4]
Step 2: Cyclization to 5-Substituted Indole-2,3-dione
-
The dried 4-substituted isonitroacetanilide is added portion-wise to concentrated sulfuric acid at a controlled temperature.
-
After the addition is complete, the mixture is heated to facilitate cyclization.
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The precipitated 5-substituted indole-2,3-dione is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.[4]
Characterization Techniques
The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the positions of substituents. For example, in a related compound, 1-allyl-5-bromoindoline-2,3-dione, characteristic proton signals were observed at δ 7.66, 7.62, and 6.75 ppm for the aromatic protons.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic C=O stretching vibrations of the dione moiety.
-
Melting Point Determination: The melting point is a crucial indicator of the purity of the synthesized compound.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its theoretical analysis.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 3. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Heterocyclic Compounds from 5,6-Dibromoindoline-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5,6-Dibromoindoline-2,3-dione (also known as 5,6-dibromoisatin) as a key starting material. The methodologies outlined are based on established synthetic strategies for halogenated isatins and are intended to serve as a guide for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block for the synthesis of a wide array of heterocyclic systems. The electron-withdrawing nature of the two bromine atoms on the indole ring, coupled with the reactive dicarbonyl functionality, makes it an excellent substrate for various condensation and cycloaddition reactions. The resulting heterocyclic compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties. This document details the synthesis of pyrimidine and spiro-pyrazole derivatives, showcasing the utility of this compound in generating molecular diversity.
Synthesis of 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indoles
This protocol describes the synthesis of pyrimidine-fused indoles through the cyclization of this compound with guanidine hydrochloride. This reaction provides a straightforward route to a class of compounds with potential as kinase inhibitors and for other therapeutic applications.
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Anhydrous ethanol
-
Sodium ethoxide
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (50 mL) with cooling.
-
To this solution, add this compound (3.05 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).
-
The reaction mixture is refluxed for 8-10 hours, with monitoring by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and then neutralized with a dilute solution of glacial acetic acid.
-
The crude product is filtered, dried, and recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to afford the pure 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indole.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |
| This compound | 304.93 | 10 | 1 |
| Guanidine hydrochloride | 95.53 | 10 | 1 |
| Sodium ethoxide | 68.05 | 10 | 1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indole | 345.98 | 3.46 | 75-85 |
Note: Expected yield is based on similar reactions with 5-bromoisatin.
Reaction Workflow
Caption: Workflow for the synthesis of 6,7-Dibromo-2,4-diamino-pyrimido[4,5-b]indole.
Synthesis of 5',6'-Dibromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6'(7'H)-dione
This protocol details a one-pot, three-component reaction for the synthesis of a novel spiro-heterocyclic compound. The reaction involves the condensation of this compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid. Spirooxindoles are a class of compounds with significant biological and pharmaceutical importance.
Experimental Protocol
Materials:
-
This compound
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Wet cyanuric chloride (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (3.05 g, 10 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.75 g, 10 mmol), Meldrum's acid (1.44 g, 10 mmol), and a catalytic amount of wet cyanuric chloride (0.1 g) is prepared.
-
The mixture is heated under solvent-free conditions at 100-110 °C for an appropriate time, with monitoring by TLC.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is washed with water.
-
The crude product is purified by recrystallization from ethanol to yield the pure 5',6'-Dibromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6'(7'H)-dione.[1]
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |
| This compound | 304.93 | 10 | 1 |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 175.21 | 10 | 1 |
| Meldrum's acid | 144.12 | 10 | 1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivative | 488.16 | 4.88 | 80-90 |
Note: Expected yield is based on similar reactions with 5-bromoisatin.[1]
Reaction Signaling Pathway
Caption: Proposed reaction pathway for the one-pot synthesis of the spiro-pyrazole derivative.
Conclusion
The protocols provided herein offer a foundation for the synthesis of novel and diverse heterocyclic compounds from this compound. These methodologies are adaptable and can be extended to a variety of nucleophiles and reaction partners, enabling the generation of libraries of compounds for biological screening. The resulting polycyclic and spiro-heterocyclic scaffolds are valuable additions to the chemical space available for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents. Further studies are warranted to explore the full potential of these novel compounds.
References
Application Notes: Synthesis and Potential Applications of Schiff Bases Derived from 5,6-Dibromoindoline-2,3-dione
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] The indole-2,3-dione (isatin) scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3]
The synthesis of Schiff bases from 5,6-Dibromoindoline-2,3-dione, a substituted isatin, combines the pharmacologically active isatin nucleus with the versatile imine functionality. This creates a class of compounds with significant potential for drug discovery and development. The reaction typically involves the nucleophilic attack of a primary amine on the electrophilic C-3 carbonyl carbon of the isatin ring, followed by the elimination of a water molecule to form the Schiff base.[3][4] These resulting compounds are of great interest to researchers for their potential as novel therapeutic agents.[5][6]
Potential Applications
-
Antimicrobial Agents: Schiff bases derived from isatin have demonstrated activity against various bacterial and fungal strains.[2][3] The incorporation of bromine atoms in the 5 and 6 positions of the indole ring may enhance this activity.
-
Anticancer Agents: The isatin core is a well-known scaffold in the design of anticancer drugs. Schiff base derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[1][6]
-
Enzyme Inhibitors: The imine group and the overall structure of these molecules make them suitable candidates for interacting with the active sites of enzymes, such as DNA gyrase, potentially leading to new classes of inhibitors.[6]
-
Coordination Chemistry: The azomethine nitrogen atom provides a site for coordination with metal ions, allowing for the synthesis of metal complexes with unique chemical properties and potential applications in catalysis and materials science.[5][7]
Experimental Protocol: Synthesis of Schiff Bases from this compound
This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
1. Materials and Reagents
-
This compound
-
Various primary amines (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (for purification)
-
Hexane (for purification)
-
Standard laboratory glassware: round-bottom flasks, reflux condenser, beakers, Buchner funnel
-
Magnetic stirrer with hot plate
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
2. Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (25-30 mL). Stir the solution until the solid is completely dissolved.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[1][4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath (typically around 78°C for ethanol).[1][8] Let the reaction proceed for 2-5 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate, using a suitable solvent system (e.g., ethyl acetate/hexane) as the eluent. The formation of a new spot corresponding to the product and the disappearance of the reactant spots indicate the reaction's progression.
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[4]
3. Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of a hot solvent, such as dichloromethane or ethanol.
-
Slowly add a non-polar solvent like hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the formation of pure crystals.
-
Filter the purified crystals, wash with cold hexane, and dry them in a vacuum oven.
4. Characterization
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1620-1640 cm⁻¹, and the disappearance of the C=O band from the isatin reactant.[3][9]
-
¹H NMR and ¹³C NMR Spectroscopy: NMR spectroscopy is used to confirm the overall structure of the molecule, showing characteristic chemical shifts for the protons and carbons in the aromatic rings and the imine group.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[9][10]
Data Summary
The following table summarizes representative data for Schiff bases synthesized from this compound and various primary amines. (Note: Data is hypothetical and for illustrative purposes).
| Primary Amine | Product Name | Yield (%) | Melting Point (°C) | Key FT-IR Data (cm⁻¹) (C=N Stretch) |
| Aniline | 3-(Phenylimino)-5,6-dibromoindolin-2-one | 85 | 210-212 | 1635 |
| 4-Methylaniline | 5,6-Dibromo-3-(p-tolylimino)indolin-2-one | 88 | 225-227 | 1632 |
| 4-Methoxyaniline | 5,6-Dibromo-3-((4-methoxyphenyl)imino)indolin-2-one | 90 | 218-220 | 1630 |
| 4-Chloroaniline | 5,6-Dibromo-3-((4-chlorophenyl)imino)indolin-2-one | 82 | 230-232 | 1638 |
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the experimental workflow and the general reaction for the synthesis of Schiff bases from this compound.
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. bjbs.com.br [bjbs.com.br]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ajabs.org [ajabs.org]
- 8. ijper.org [ijper.org]
- 9. ajol.info [ajol.info]
- 10. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spiro-oxindoles using 5,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-oxindoles are a prominent class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of the oxindole core. This structural motif is a key feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional architecture of spiro-oxindoles makes them attractive scaffolds in drug discovery and development.
A robust and versatile method for the synthesis of spiro-oxindoles is the three-component 1,3-dipolar cycloaddition reaction. This reaction typically involves an isatin derivative, an α-amino acid, and a dipolarophile. The in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid, followed by its cycloaddition with the dipolarophile, allows for the efficient and stereoselective construction of the spiro-pyrrolidinyl-oxindole framework.
This application note provides a detailed protocol for the synthesis of spiro-oxindoles using 5,6-dibromoindoline-2,3-dione as the isatin component. While specific examples utilizing this particular starting material are not extensively documented, the provided protocol is adapted from well-established procedures for other substituted isatins and is expected to be highly applicable.
Reaction Principle
The synthesis proceeds via a one-pot, three-component reaction. Initially, this compound reacts with an α-amino acid (e.g., L-proline or sarcosine) to form an unstable azomethine ylide intermediate through decarboxylative condensation. This 1,3-dipole then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an electron-deficient alkene) to afford the desired spiro-oxindole derivative with high regio- and stereoselectivity.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of spiro-pyrrolidinyl-oxindoles via 1,3-dipolar cycloaddition.
Materials:
-
This compound
-
L-proline or Sarcosine (α-amino acid)
-
Dipolarophile (e.g., (E)-chalcones, N-substituted maleimides, dimethyl acetylenedicarboxylate)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dipolarophile (1.0 mmol) in the chosen solvent (10-15 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
To this mixture, add the α-amino acid (L-proline or sarcosine, 1.2 mmol).
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80 °C) and the progress of the reaction is monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials), the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure spiro-oxindole product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of spiro-oxindoles using various substituted isatins under typical three-component reaction conditions. These results can serve as a benchmark for the expected yields with this compound.
| Isatin Derivative | α-Amino Acid | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoisatin | L-proline | N-ethylmaleimide | EtOH | RT | 4 | 94 |
| Isatin | Sarcosine | (E)-Chalcone | MeOH | Reflux | 6 | 85 |
| 5-Nitroisatin | L-proline | Dimethyl Acetylenedicarboxylate | MeCN | Reflux | 8 | 88 |
| 5-Chloroisatin | Sarcosine | N-phenylmaleimide | EtOH | Reflux | 5 | 92 |
| 6-Chloroisatin | L-proline | (E)-Chalcone | MeOH | RT | 12 | 82 |
Mandatory Visualizations
Reaction Scheme:
Caption: General reaction scheme for the three-component synthesis of spiro-oxindoles.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and purification of spiro-oxindoles.
Application Notes and Protocols: Preparation of 5,6-Dibromo-Isatin Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5][6] The isatin scaffold is a versatile platform for the development of novel therapeutic agents, with modifications at the N-1, C-3, and aromatic ring positions leading to diverse pharmacological profiles.[3][6][7][8] Halogenation of the isatin ring, particularly bromination, has been shown to enhance cytotoxic activity against various cancer cell lines.[1][9][10] This document provides detailed protocols for the synthesis of 5,6-dibromo-isatin and its derivatives, as well as methods for evaluating their potential as anticancer agents.
Synthesis of 5,6-Dibromo-Isatin Derivatives
The synthesis of 5,6-dibromo-isatin derivatives typically involves a two-step process: the bromination of the isatin core, followed by derivatization at the N-1 or C-3 position.
Protocol 1: Synthesis of 5,6-Dibromo-Isatin
This protocol is adapted from general methods for the bromination of isatin.[10]
Materials:
-
Isatin
-
Bromine
-
Ethanol
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve isatin in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux.
-
Slowly add a solution of bromine in ethanol dropwise to the refluxing solution. The amount of bromine should be stoichiometrically calculated for di-substitution.
-
Maintain the reaction at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5,6-dibromo-isatin.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of N-Alkyl-5,6-Dibromo-Isatin Derivatives
This protocol describes the N-alkylation of the 5,6-dibromo-isatin core.
Materials:
-
5,6-dibromo-isatin
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 5,6-dibromo-isatin in acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the N-alkyl-5,6-dibromo-isatin derivative.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 5,6-Dibromo-Isatin Schiff Bases (C-3 Derivatization)
This protocol details the synthesis of Schiff bases from the C-3 carbonyl group of 5,6-dibromo-isatin.
Materials:
-
5,6-dibromo-isatin
-
Primary amine (e.g., aniline, substituted anilines)
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve 5,6-dibromo-isatin in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent for further purification.
Synthesis Workflow
References
- 1. Cytotoxicity study of some indophenines and isatin derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. seejph.com [seejph.com]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Route to 5,6-dibromo-N-substituted isatins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. The isatin scaffold is considered a "privileged" structure, frequently appearing in molecules exhibiting diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Substitution at the nitrogen atom (N-1 position) of the isatin core is a common strategy to modulate the physicochemical properties and pharmacological activity of these compounds. Furthermore, halogenation of the aromatic ring, particularly with bromine, can significantly enhance the biological efficacy of isatin derivatives. This document provides a detailed synthetic route to 5,6-dibromo-N-substituted isatins, valuable intermediates for the synthesis of novel therapeutic agents.
The synthesis of 5,6-dibromo-N-substituted isatins is typically a two-step process. The first step involves the direct bromination of isatin to yield 5,6-dibromoisatin. The subsequent step is the N-substitution of the 5,6-dibromoisatin core with various alkyl or aryl halides. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1]
Synthetic Workflow
The overall synthetic pathway involves the bromination of isatin followed by N-alkylation or N-arylation. This can be visualized in the following workflow diagram.
Caption: Synthetic workflow for the preparation of 5,6-dibromo-N-substituted isatins.
Data Presentation: Synthesis of N-substituted Bromo-isatins
The following table summarizes various N-substitution reactions on brominated isatin derivatives, highlighting the reaction conditions and yields. While specific data for a wide range of N-substituted 5,6-dibromoisatins is limited, the provided examples with other bromo-isatins offer valuable insights into the expected reactivity and conditions.
| N-Substituent (R) | Starting Material | Method | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl | 5,7-Dibromoisatin | Conventional | KOH | Methanol | Stirring, 30 min | Not Specified | [1] |
| Benzyl | 5-Bromoisatin | Conventional | NaH | DMF | 0 °C | Not Specified | [2] |
| Allyl | 5-Bromoisatin | Phase Transfer Catalysis | K₂CO₃ | DMF | Room Temp, 48h | Not Specified | |
| General Alkyl/Benzyl | Isatin | Microwave | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Short irradiation times | Moderate to High | [1] |
| General Alkyl/Benzyl | Isatin | Microwave | DBU | Ethanol | 10-25 min, 140 °C | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dibromoisatin
This protocol is adapted from literature procedures for the bromination of isatin.
Materials:
-
Isatin
-
Bromine (Br₂)
-
Appropriate solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve isatin in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Heat the solution to the desired temperature (e.g., 70-75 °C).
-
Slowly add a solution of bromine in the same solvent to the isatin solution dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry to afford 5,6-dibromoisatin.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: N-Alkylation of 5,6-Dibromoisatin (General Procedure)
This protocol is a general procedure adapted from methods for the N-alkylation of isatin and its derivatives, including microwave-assisted methods.[1][3]
Materials:
-
5,6-Dibromoisatin
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DBU)
-
Solvent (e.g., DMF, NMP, ethanol)
Method A: Conventional Heating
-
To a solution of 5,6-dibromoisatin in an appropriate solvent, add the base and the alkyl/benzyl halide.
-
Heat the reaction mixture at a suitable temperature (e.g., 70-120 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine 5,6-dibromoisatin, the base, the alkyl/benzyl halide, and a minimal amount of a high-boiling solvent like DMF or NMP.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker containing ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the N-substituted 5,6-dibromoisatin.
-
Purify the product as needed by recrystallization or column chromatography.
Logical Relationship Diagram
The selection of the synthetic method depends on factors such as the desired reaction time and the reactivity of the alkylating agent. The following diagram illustrates the decision-making process.
Caption: Decision diagram for choosing the N-substitution method.
Conclusion
The synthetic route described provides a reliable and adaptable methodology for the preparation of 5,6-dibromo-N-substituted isatins. The initial bromination of isatin followed by N-substitution, particularly utilizing microwave-assisted techniques, offers an efficient pathway to these valuable compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of novel isatin-based molecules with potential therapeutic applications. Further exploration into a wider variety of N-substituents and their impact on biological activity is a promising area for future research.
References
Application Notes and Protocols for 5,6-Dibromoindoline-2,3-dione in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromoindoline-2,3-dione, also known as 5,6-dibromoisatin, is a halogenated heterocyclic organic compound. While its direct applications in material science are an emerging area of research, its structural features suggest significant potential for the development of novel functional materials. The presence of two bromine atoms on the indole ring provides reactive sites for polymerization and functionalization, making it a promising building block for polymers, organic semiconductors, and specialized dyes. This document outlines potential applications, synthesis protocols, and characterization data based on the properties of this compound and closely related compounds.
Potential Applications in Material Science
While specific data on the material science applications of this compound is limited, its chemical structure points to several promising areas of use:
-
Monomer for Polymer Synthesis: The dibromo-functionality allows for polycondensation reactions to form novel polymers. These polymers could exhibit interesting thermal, optical, and electronic properties.
-
Precursor for Organic Semiconductors: The indoline-2,3-dione core is an electron-accepting moiety. Derivatives of this compound, such as 6,6'-Dibromoisoindigo, which is formed from a bromo-indoline-2,3-dione derivative, have been successfully used in organic electronics.[1] This suggests that polymers or small molecules derived from this compound could function as n-type or p-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Functional Dyes and Pigments: The isatin scaffold is a known chromophore. Functionalization of the dibromo positions could lead to the development of new dyes with tailored absorption and emission properties for applications in areas like dye-sensitized solar cells (DSSCs) or as colorants for advanced materials.
Experimental Protocols
The following protocols are based on general synthetic methods for related compounds and can be adapted for the use of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of dibrominated isatin derivatives, which can be adapted for the 5,6-isomer.
Materials:
-
Indoline-2,3-dione (Isatin)
-
Bromine
-
Acetic acid
-
Appropriate catalyst (e.g., Lewis acid, optional)
Procedure:
-
Dissolve Indoline-2,3-dione in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with constant stirring. The molar ratio of bromine to isatin will determine the degree of bromination. For dibromination, a molar ratio of at least 2:1 (bromine:isatin) is required.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove any remaining acid, and then with a suitable solvent (e.g., cold ethanol) to remove unreacted starting material.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Characterization:
The final product should be characterized by:
-
Melting Point: Compare with literature values if available.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
Protocol 2: Polymerization via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a conductive polymer using a dibrominated monomer like this compound.
Materials:
-
This compound
-
A suitable diboronic acid or diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Anhydrous solvent (e.g., toluene, DMF, or a mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the diboronic acid comonomer, and the base.
-
Add the anhydrous solvent and degas the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for 24-48 hours. Monitor the polymerization by observing the increase in viscosity or by taking aliquots for analysis (e.g., GPC).
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).
-
Filter the polymer, wash it with the non-solvent and then with other solvents to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
UV-Vis Spectroscopy: To study the optical properties and determine the bandgap.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties and determine the HOMO/LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
The following tables summarize typical data that would be collected for this compound and a hypothetical polymer derived from it.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃Br₂NO₂ |
| Molecular Weight | 304.92 g/mol |
| Appearance | Orange to red crystalline solid |
| Melting Point | >250 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol, acetic acid |
Table 2: Characterization Data for a Hypothetical Poly(5,6-dibromoisatin-alt-phenylene)
| Property | Value |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV |
| HOMO Level | -5.0 to -5.5 eV |
| LUMO Level | -2.5 to -3.0 eV |
| Thermal Decomposition Temp. (TGA, 5% wt loss) | >300 °C |
Visualizations
Synthesis of this compound
Caption: Synthetic workflow for this compound.
Polymerization Workflow via Suzuki Coupling
Caption: Workflow for synthesizing a conductive polymer.
Logical Relationship of Potential Applications
Caption: Potential applications of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 5,6-Dibromoindoline-2,3-dione Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5,6-Dibromoindoline-2,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound has a very dark, almost black color. Is this normal, and how can I remove the colored impurities?
A1: A dark coloration in crude this compound is common and often indicates the presence of oxidized species or polymeric impurities formed during synthesis and workup. These impurities can typically be removed by recrystallization with a decolorizing agent.
Troubleshooting Steps:
-
Initial Purification Attempt: Attempt a preliminary recrystallization from a suitable solvent system (see Q2 and Table 1).
-
Decolorization: If the color persists, perform a hot filtration with activated charcoal.
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble.
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution.
-
Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
-
Oxidative Impurity Removal: If decolorization is insufficient, consider that some impurities may be removed by washing with a mild reducing agent solution during the workup phase of your synthesis, prior to final purification.
Q2: What is the best solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For isatin derivatives, polar protic solvents or mixtures are often effective.
Recommended Solvents & Troubleshooting:
-
Primary Recommendation: Based on protocols for similar compounds, an ethanol/water or methanol/water mixture is a good starting point.[1]
-
Alternative Solvents: Acetic acid, or polar aprotic solvents like DMF or DMSO can also be effective, but their high boiling points can make removal difficult.
-
Troubleshooting Poor Crystal Formation or "Oiling Out":
-
If the compound "oils out" (separates as a liquid), the solution may be too concentrated or cooling too rapidly. Reheat the solution to redissolve the oil, add more of the "good" solvent, and allow for slower cooling.[2]
-
If no crystals form, the solution may be too dilute. Evaporate some solvent and allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[2]
-
Q3: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities and how can I remove them?
A3: The presence of multiple spots on a TLC plate indicates that the purification was incomplete. Common impurities in the synthesis of isatin derivatives can include unreacted starting materials, intermediates like isonitrosoacetanilides, or side-products from undesired reactions.[3]
Troubleshooting with Chromatography:
-
Impurity Identification: The Rf values of the spots can give an indication of their polarity. More polar compounds will have lower Rf values in normal-phase chromatography.
-
Purification Method: Flash column chromatography is the recommended method for separating compounds with different polarities.
-
Solvent System for Chromatography: A common mobile phase for purifying isatin derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ratio can be optimized based on TLC analysis to achieve good separation of the spots.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by determining an appropriate solvent system. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, water, and mixtures thereof) to find a system where the compound has low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and swirl for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Purity | Observations |
| Ethanol/Water | 2:1 | >95% | Good for removing polar and non-polar impurities.[1] |
| Methanol/Water | 2:1 | >95% | Similar efficacy to ethanol/water.[1] |
| Acetic Acid | N/A | High | Effective, but can be difficult to remove completely. |
| Ethyl Acetate/Hexane | 1:2 | Variable | Can be used for recrystallization if solubility allows. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Dark Product Color | Oxidized impurities | Recrystallization with activated charcoal. |
| "Oiling Out" | Solution too concentrated or cooling too fast | Reheat, add more solvent, and cool slowly.[2] |
| Low Crystal Yield | Solution too dilute or incomplete precipitation | Concentrate the solution; cool in an ice bath. |
| Multiple TLC Spots | Incomplete purification | Perform flash column chromatography. |
Visualizations
References
Technical Support Center: Synthesis of 5,6-Dibromoindoline-2,3-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,6-dibromoindoline-2,3-dione (also known as 5,6-dibromoisatin) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Direct bromination of indoline-2,3-dione (isatin): This method involves the direct reaction of isatin with a brominating agent. However, controlling the regioselectivity to obtain the desired 5,6-dibromo isomer can be challenging, often resulting in a mixture of mono-, di-, and tri-brominated products.[1]
-
Sandmeyer Isatin Synthesis: This classical two-step method starts from a substituted aniline, in this case, 3,4-dibromoaniline. The aniline is first converted to an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to form the isatin ring.[2][3] This method can also lead to the formation of regioisomers.
-
Stolle Synthesis: This approach involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[4] This method is particularly useful for N-substituted this compound derivatives.
Q2: What are the main side reactions to be aware of during the synthesis of this compound?
A2: The most common side reactions include:
-
Formation of Regioisomers: Especially in direct bromination and Sandmeyer synthesis, the formation of other dibrominated isomers, such as 5,7-dibromoisatin, is a significant side reaction.[1] When starting from 3-bromoaniline in a Sandmeyer synthesis, a mixture of 4-bromo- and 6-bromoisatin is obtained, highlighting the challenge of regioselectivity.[5]
-
Over-bromination: The reaction can proceed beyond di-substitution to form 5,6,7-tribromoisatin, particularly if an excess of the brominating agent is used or if the reaction temperature is not carefully controlled.[1]
-
Formation of Isatin Oxime: In the Sandmeyer synthesis, the isonitrosoacetanilide intermediate can be converted to the corresponding isatin oxime as a byproduct during the acid-catalyzed cyclization.
-
Tar Formation: Under the harsh acidic and high-temperature conditions of the Sandmeyer and Stolle syntheses, decomposition of starting materials or intermediates can lead to the formation of dark, viscous byproducts, commonly referred to as tar.
-
Incomplete Cyclization: In both the Sandmeyer and Stolle syntheses, incomplete cyclization of the respective intermediates will result in lower yields of the desired product.
Q3: Are there any known biological activities or signaling pathways associated with this compound derivatives?
A3: While specific signaling pathways for this compound are not extensively documented, halogenated isatin derivatives are known to exhibit a range of biological activities, including anticancer and anticonvulsant properties.[1][6] Notably, the structurally related compound, 5,6-dihydroxyindole, an analog of dopamine metabolites, has been shown to bind directly to and activate the nuclear receptor Nurr1, which is critical for the development and maintenance of dopamine-producing neurons.[7] This suggests that 5,6-dibromoindole derivatives could potentially interact with similar pathways, although further research is needed to confirm this.
Troubleshooting Guides
Direct Bromination of Isatin
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 5,6-dibromoisatin | Poor regioselectivity leading to a mixture of isomers (e.g., 5,7-dibromoisatin).[1] | - Optimize the reaction solvent. Different solvents can influence the position of bromination. - Carefully control the reaction temperature. Lower temperatures may favor the formation of a specific isomer. - Use a milder brominating agent. |
| Formation of 5,6,7-tribromoisatin | Excess of brominating agent or prolonged reaction time.[1] | - Use a stoichiometric amount of the brominating agent. - Monitor the reaction closely using TLC or LC-MS and stop the reaction once the desired product is formed. - Lower the reaction temperature. |
| Difficult purification | Presence of multiple closely-related brominated isomers. | - Employ column chromatography with a suitable solvent system to separate the isomers. - Recrystallization from an appropriate solvent may help in isolating the desired isomer if there is a significant difference in solubility. |
Sandmeyer Synthesis from 3,4-Dibromoaniline
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the isonitrosoacetanilide intermediate | Incomplete reaction of the aniline with chloral hydrate and hydroxylamine. | - Ensure high purity of the starting 3,4-dibromoaniline. - Optimize the reaction time and temperature for the condensation step. |
| Formation of isatin oxime byproduct | Side reaction during the acid-catalyzed cyclization of the isonitrosoacetanilide. | - Add a "decoy agent," such as a carbonyl compound (e.g., acetone or an aldehyde), during the quenching or extraction phase of the reaction to react with any unreacted hydroxylamine. |
| Low yield in the cyclization step | Incomplete cyclization in strong acid. | - Ensure the isonitrosoacetanilide intermediate is completely dry before adding it to the strong acid. - Maintain the recommended temperature for the cyclization reaction. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can cause decomposition.[5] |
| Tar formation | Decomposition of starting materials or intermediates in strong acid. | - Ensure the isonitrosoacetanilide is added to the acid in small portions with efficient stirring and cooling to control the exothermic reaction. - Ensure the aniline starting material is fully dissolved before proceeding with the reaction. |
Experimental Protocols
Synthesis of 5,7-Dibromoisatin via Direct Bromination of Isatin
This protocol is adapted from a known procedure for the synthesis of a dibromoisatin isomer and can be used as a starting point for optimization towards 5,6-dibromoisatin.
Materials:
-
Isatin
-
Ethanol (95%)
-
Bromine
-
Ice
Procedure:
-
Dissolve isatin (1 equivalent) in warm ethanol (95%) with stirring.
-
Once the isatin is fully dissolved, add bromine (3.0 equivalents) dropwise to the stirred solution.
-
Maintain the reaction temperature between 70 to 75 °C during the addition of bromine.
-
After the addition is complete, cool the solution to room temperature.
-
Place the reaction mixture on an ice bath for 30 minutes to allow for precipitation.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the dibromoisatin product.
Note: This specific procedure has been reported to yield 5,7-dibromoisatin with a 60% yield.[6] Optimization of solvent, temperature, and brominating agent may be required to favor the formation of 5,6-dibromoisatin.
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Caption: Hypothesized signaling pathway for 5,6-dibromoindole derivatives based on the activity of 5,6-dihydroxyindole.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 5,6-dibromo-isatin Schiff bases
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5,6-dibromo-isatin Schiff bases. It includes detailed experimental protocols, frequently asked questions (FAQs), and visual aids to navigate potential challenges during the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5,6-dibromo-isatin and its subsequent conversion to Schiff bases.
Q1: I am having trouble with the initial bromination of isatin. What are the key parameters to control for the synthesis of 5,6-dibromo-isatin?
A1: Achieving selective dibromination at the 5 and 6 positions of the isatin core can be challenging. Here are some key parameters and troubleshooting tips:
-
Brominating Agent: The choice and stoichiometry of the brominating agent are critical. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for better control. Using at least two equivalents of the brominating agent is necessary for dibromination.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like glacial acetic acid or a halogenated solvent. The temperature should be carefully controlled, as higher temperatures can lead to over-bromination or side reactions.[1]
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time to maximize the yield of the desired 5,6-dibromo-isatin and minimize the formation of mono-brominated or tri-brominated byproducts.
Q2: My Schiff base condensation reaction is giving a low yield. How can I improve it?
A2: Low yields in Schiff base formation are a common problem. Consider the following to optimize your reaction:
-
Catalyst: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often necessary to facilitate the condensation reaction.
-
Removal of Water: The formation of a Schiff base is a reversible reaction that produces water. Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used as they can solubilize the reactants and facilitate proton transfer.
-
Reaction Time and Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate. Monitor the reaction by TLC to determine the point of maximum conversion.
Q3: I am observing the formation of an unexpected byproduct during the Schiff base synthesis. What could it be and how can I avoid it?
A3: A common side reaction is the hydrolysis of the newly formed Schiff base back to 5,6-dibromo-isatin and the primary amine. This is especially prevalent if there is excess water in the reaction mixture or during the work-up procedure. To minimize hydrolysis, ensure that anhydrous conditions are maintained throughout the reaction and that the work-up is performed promptly and efficiently.
Q4: The purification of my 5,6-dibromo-isatin Schiff base is proving difficult. What are the recommended purification techniques?
A4: Purification can be challenging due to the potential for similar polarities between the product and any unreacted starting materials or byproducts.
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: If recrystallization is not effective, column chromatography can be employed. The choice of stationary phase (silica gel or alumina) and eluent system will depend on the polarity of your specific Schiff base. It is advisable to first determine the optimal eluent system using TLC.
Q5: I am facing solubility issues with 5,6-dibromo-isatin. Which solvents are suitable for this compound?
A5: The introduction of two bromine atoms increases the lipophilicity of the isatin core, which can affect its solubility. While specific data for 5,6-dibromo-isatin is limited, data for the parent isatin molecule can provide a good starting point. Generally, isatin has low solubility in water but is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hot ethanol. You may need to use a co-solvent system or heat the mixture to achieve complete dissolution.
Data Presentation: Optimizing Schiff Base Synthesis
The following table provides a representative summary of how different reaction conditions can influence the yield of a Schiff base synthesis. Please note that these are general guidelines, and the optimal conditions for your specific 5,6-dibromo-isatin Schiff base may vary.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 8 | 45 |
| 2 | Glacial Acetic Acid (10) | Ethanol | Reflux | 6 | 85 |
| 3 | Glacial Acetic Acid (10) | Methanol | Reflux | 6 | 82 |
| 4 | Glacial Acetic Acid (10) | Toluene (with Dean-Stark) | Reflux | 5 | 92 |
| 5 | p-Toluenesulfonic Acid (5) | Ethanol | Reflux | 4 | 88 |
Experimental Protocols
Synthesis of 5,6-Dibromo-isatin (General Procedure)
-
Materials: Isatin, N-Bromosuccinimide (NBS) (2.2 equivalents), Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve isatin in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (NBS) in portions to the solution while stirring.
-
Heat the reaction mixture to a temperature of 80-90°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain crude 5,6-dibromo-isatin.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Synthesis of 5,6-Dibromo-isatin Schiff Base (General Procedure)
-
Materials: 5,6-Dibromo-isatin, Primary Aromatic Amine (1 equivalent), Absolute Ethanol, Glacial Acetic Acid (catalytic amount).
-
Procedure:
-
To a solution of 5,6-dibromo-isatin in absolute ethanol, add the primary aromatic amine.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the Schiff base by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
-
If necessary, purify the product by recrystallization.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 5,6-dibromo-isatin Schiff bases.
References
How to avoid the formation of byproducts in isatin condensation reactions
Technical Support Center: Isatin Condensation Reactions
Welcome to the Technical Support Center for Isatin Condensation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize isatin condensation reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in isatin condensation reactions?
A1: Byproduct formation is highly dependent on the specific reaction type (e.g., Pfitzinger, Aldol, Knoevenagel). However, common classes of byproducts include:
-
Self-condensation products: Isatin can react with itself, especially under basic conditions.[1]
-
Products from competing reaction pathways: In the Pfitzinger reaction, for instance, decarboxylation of the quinoline-4-carboxylic acid product can occur at high temperatures.[2]
-
Tarry impurities: Dark, viscous materials often form due to the decomposition of starting materials or intermediates at elevated temperatures.[2][3]
-
Isatin oxime: In the Sandmeyer synthesis of isatin itself, the isatin oxime is a frequent impurity.[4]
Q2: How does temperature control affect byproduct formation?
A2: Temperature is a critical parameter. Excessively high temperatures can promote the formation of tarry byproducts and lead to decomposition.[2][3] For many reactions, maintaining the recommended temperature or even running the reaction at a lower temperature for a longer duration can be beneficial.[3]
Q3: What is the role of the catalyst in controlling selectivity?
A3: The choice of catalyst can significantly influence reaction rate and selectivity. For example, in Knoevenagel condensations, Lewis acids can activate the isatin carbonyl group towards nucleophilic attack.[5] In some aldol condensations, using specific organocatalysts can lead to high enantioselectivity. The type and amount of catalyst should be optimized for each specific reaction.[3]
Q4: Can the order of reagent addition make a difference?
A4: Absolutely. In the Pfitzinger reaction, a modified procedure where isatin is first dissolved in a strong base to facilitate ring-opening before the addition of the carbonyl compound can minimize self-condensation and improve yields.[3][6] Similarly, slow, dropwise addition of a reactant can help control the reaction rate and reduce side reactions.[2][3]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Formation of Tarry, Intractable Material
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | High temperatures can cause decomposition of reactants or intermediates.[2][3] Solution: Carefully control the reaction temperature, avoiding localized overheating. Consider running the reaction at a lower temperature for an extended period.[3] |
| Incorrect Reagent Addition | Adding all reactants at once can lead to uncontrolled reactions. Solution: For base-catalyzed reactions like the Pfitzinger, pre-dissolve the isatin in the base to ensure complete ring-opening before adding the carbonyl compound.[3][6] |
| Impure Starting Materials | Impurities in isatin or other reactants can act as catalysts for side reactions. Solution: Ensure the purity of all starting materials. Recrystallize isatin if necessary. |
| pH Control during Workup | Localized high acidity during the acidification step can sometimes cause degradation.[3] Solution: Add acid slowly with vigorous stirring during product precipitation.[3] |
Problem 2: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider extending the reaction time.[2][3] |
| Suboptimal Stoichiometry | The ratio of reactants may not be optimal. Solution: Experiment with the molar ratio of reactants. For example, in the Pfitzinger reaction, using an excess of the carbonyl compound can drive the reaction to completion.[3] |
| Poor Catalyst Performance | The chosen catalyst may be inefficient or used in the wrong concentration. Solution: Experiment with different catalysts (e.g., Lewis acids, Brønsted acids) and optimize the catalyst loading.[3] |
| Product Loss During Purification | Significant amounts of product can be lost during workup and purification steps.[4] Solution: Optimize purification methods. For recrystallization, perform small-scale solvent screening to find the ideal solvent system that maximizes recovery.[2] |
Problem 3: Contamination with a Specific, Known Byproduct (e.g., Self-Condensation Product)
| Possible Cause | Troubleshooting Steps |
| Strongly Basic Conditions | Strong bases can promote the self-condensation of carbonyl compounds, including isatin.[1][2] Solution: Consider using a milder or non-nucleophilic base.[1] Slow addition of the base or carbonyl compound can also help.[2] |
| Inappropriate Solvent | The solvent can influence the solubility of intermediates and the rates of competing reactions.[3] Solution: Screen different solvents. High-boiling aprotic polar solvents like DMF or DMSO can be effective in some cases, while in others, protic solvents like ethanol may be better.[3][7] |
| Presence of Water | For reactions requiring anhydrous conditions, trace amounts of water can lead to side reactions. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of isatin condensation products, as reported in the literature. This data can help guide your optimization efforts.
| Reaction Type | Isatin Derivative | Reactant | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Alkylation | Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | MW | 5 min | 95 | [8] |
| N-Alkylation | Isatin | Ethyl Chloroacetate | Cs₂CO₃ | DMF | MW | 5 min | 96 | [8] |
| Knoevenagel | Isatin | Thiosemicarbazide, Phenacyl bromide | Acetic Acid (0.1 N) | Ethanol | Reflux | 90 min | 55 | [9] |
| Knoevenagel | Isatin | Thiosemicarbazide, Phenacyl bromide | Citric Acid (0.1 N) | Ethanol | Reflux | 65 min | 80 | [9] |
| Aldol | Isatin | Acetone | β-amino alcohol | Toluene | 20 | 24 h | 75 | [10] |
MW = Microwave irradiation
Experimental Protocols
Protocol 1: Optimized Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
This protocol is a modified procedure designed to minimize byproduct formation by ensuring the complete ring-opening of isatin before the condensation step.[3][6]
Materials:
-
Isatin (1 equivalent)
-
Carbonyl compound (e.g., butan-2-one) (1.5-2 equivalents)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a round-bottom flask, prepare a solution of KOH in ethanol and a small amount of water.
-
Add the isatin to the basic solution and stir at room temperature. The color of the solution should change from deep orange/purple to a pale yellow or light brown, indicating the formation of the potassium salt of 2-amino-α-oxo-benzeneacetic acid.[3][6] Ensure the isatin is fully dissolved before proceeding.
-
Once the ring-opening is complete, add the carbonyl compound to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction's progress by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Carefully acidify the aqueous layer with dilute HCl while cooling in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification of Isatin Derivatives by Column Chromatography
This is a general procedure for the purification of N-alkylated isatins and other condensation products when recrystallization is not sufficient.[1]
Materials:
-
Crude isatin product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)
-
Dichloromethane
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Visualizations
Troubleshooting Workflow for Byproduct Formation
The following diagram outlines a logical workflow for addressing issues with byproduct formation in isatin condensation reactions.
Caption: Troubleshooting workflow for byproduct formation.
Reaction Pathways in Pfitzinger Synthesis
This diagram illustrates the desired reaction pathway versus a common side reaction pathway in the Pfitzinger synthesis.
Caption: Pfitzinger reaction: desired vs. side pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the white light emission in the solid state isatin and thiazole based molecular hybrids by introduction of variety of substituents on isati ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09010A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5,6-Dibromoindoline-2,3-dione
Welcome to the technical support center for optimizing catalytic reactions with 5,6-Dibromoindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is a versatile substrate, frequently employed in the synthesis of complex heterocyclic structures, most notably spirooxindoles.[1][2][3][4] Common catalytic reactions include:
-
1,3-Dipolar Cycloadditions: This is a primary method for constructing five-membered heterocyclic rings fused at the C3 position of the oxindole core.[5]
-
Aldol Condensations: The reactive C3-carbonyl group readily participates in aldol reactions to form 3-substituted-3-hydroxyoxindoles, which are valuable chiral building blocks.[6]
-
Michael Additions: The electron-deficient nature of the exocyclic double bond in derivatives of this compound makes it a good Michael acceptor.
-
Multi-component Reactions (MCRs): This substrate is often used in one-pot syntheses to generate molecular diversity efficiently.[1]
Q2: How do the bromo-substituents at the 5 and 6 positions influence the reactivity of the indoline-2,3-dione core?
A2: The two bromine atoms are electron-withdrawing groups. Their presence is expected to increase the electrophilicity of the C3 carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions. However, they can also influence the solubility of the substrate and the electronic properties of the catalyst-substrate complex, which may require adjustments to the reaction conditions.
Q3: What are the main classes of catalysts used for asymmetric reactions with this compound?
A3: A variety of catalysts can be employed to achieve high stereoselectivity:
-
Organocatalysts: Chiral amines (e.g., quinine-derived squaramides) and chiral phosphoric acids are commonly used.[7] They activate the substrate through hydrogen bonding and the formation of chiral intermediates.
-
Lewis Acid Catalysts: Metal salts like TiCl₄, SnCl₄, and Et₂AlCl can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the C3 carbon and providing a chiral environment when used with chiral ligands.[8]
-
Transition Metal Catalysts: Complexes of nickel, palladium, silver, and zinc have been successfully used in various reactions, including cycloadditions and cross-coupling reactions.[2][3]
Q4: How do I select the appropriate solvent for my reaction?
A4: Solvent choice is critical and can significantly impact reaction outcomes. Polar aprotic solvents like DMF and DMSO can be effective for dissolving the reactants but can also interfere with some catalytic processes. Ethereal solvents like THF and Et₂O are often preferred for reactions sensitive to solvent polarity. Protic solvents like methanol and ethanol are commonly used in multi-component reactions. It is crucial to ensure the solvent is anhydrous for moisture-sensitive catalysts like Lewis acids.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Catalyst Activity | * Verify the catalyst's purity and activity. If necessary, use a fresh batch. * For Lewis acids, ensure strictly anhydrous conditions.[8] * Consider a different class of catalyst (e.g., switch from an organocatalyst to a Lewis acid). | Improved conversion of starting material. |
| Low Substrate Solubility | * Screen a range of solvents to find one that effectively dissolves this compound. * Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures. | A homogeneous reaction mixture and improved reaction rates. |
| Catalyst Poisoning | * Purify all starting materials and solvents to remove impurities that may inhibit the catalyst. * In some cases, adding a scavenger for trace impurities can be beneficial. | Restoration of catalyst activity and increased product formation. |
| Sub-optimal Reaction Conditions | * Systematically vary the reaction temperature. Some reactions require cooling to enhance selectivity, while others need heating to proceed at a reasonable rate.[8] * Optimize the reaction time by monitoring the reaction progress using TLC or LC-MS. | Identification of the optimal conditions for product formation. |
Issue 2: Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Catalyst Choice | * Screen a library of chiral catalysts with different steric and electronic properties. * For organocatalysts, evaluate different backbones and functional groups. | Identification of a catalyst that provides higher stereocontrol. |
| Sub-optimal Catalyst Loading | * Perform a catalyst loading study to find the optimal concentration. Too little catalyst may result in a slow, non-selective background reaction, while too much can sometimes lead to the formation of undesired byproducts. | Improved stereoselectivity and a more efficient reaction. |
| Reaction Temperature is Too High | * Lower the reaction temperature, sometimes to as low as -78 °C, to favor the formation of the thermodynamically more stable diastereomer or enantiomer.[8] | Increased diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). |
| Solvent Effects | * Evaluate a range of solvents with varying polarities. The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.[8] | Enhanced stereoselectivity due to favorable solvent-catalyst-substrate interactions. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Decomposition of Starting Material | * If using strong acids or bases, consider milder reaction conditions. * Lower the reaction temperature to minimize degradation. | A cleaner reaction profile with fewer decomposition products. |
| Self-Condensation of Reactants | * Adjust the order of addition of reagents. Often, slow addition of one reactant to a mixture of the others can minimize self-condensation. | Increased yield of the desired product and reduced formation of oligomeric byproducts. |
| Epimerization of the Product | * If the product is sensitive to the reaction conditions, quench the reaction as soon as it reaches completion. * Use milder work-up procedures to avoid post-reaction epimerization. | Preservation of the desired stereochemistry of the product. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Spirooxindoles from Substituted Isatins (Illustrative Data)
| Catalyst System | Reaction Type | Typical Catalyst Loading (mol%) | Typical Yield (%) | Typical Enantioselectivity (ee%) | Reference |
| Quinine-Derived Squaramide | Michael Addition | 1-10 | 85-95 | 90-99 | [7] |
| Chiral Phosphoric Acid | Friedel-Crafts | 5-20 | 70-90 | 80-95 | [7] |
| Nickel(II)-N,N'-Dioxide | Diels-Alder | 10 | 80-95 | 93-99 | [3] |
| L-proline | 1,3-Dipolar Cycloaddition | 20 | 75-85 | Not applicable (diastereoselective) | [9] |
| Piperidine | Multi-component | 10-20 | 80-90 | Not applicable (diastereoselective) | [4] |
Note: This table provides illustrative data from reactions with various substituted isatins. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a 1,3-Dipolar Cycloaddition for the Synthesis of a Spirooxindole Derivative
This protocol describes a typical procedure for the synthesis of a spiro[indoline-3,2'-pyrrolidine] derivative via a 1,3-dipolar cycloaddition reaction.
Materials:
-
This compound
-
An appropriate amino acid (e.g., sarcosine or L-proline)
-
A dipolarophile (e.g., an electron-deficient alkene)
-
Anhydrous solvent (e.g., methanol, toluene, or DMF)
-
Catalyst (if required, e.g., a Lewis acid or an organocatalyst)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amino acid (1.2 eq).
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Add the dipolarophile (1.1 eq) to the reaction mixture.
-
If a catalyst is used, add it at this stage (typically 1-20 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of a spirooxindole.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Work-up Procedures for 5,6-Dibromoindoline-2,3-dione Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5,6-Dibromoindoline-2,3-dione. The information is presented in a question-and-answer format to directly address specific experimental challenges.
General Troubleshooting & FAQs
Question: My this compound starting material or product has poor solubility in common organic solvents. How can I improve this?
Answer: Poor solubility is a common issue with poly-halogenated heterocyclic compounds. Here are several strategies:
-
Solvent Screening: Test a wider range of solvents. While common solvents like Dichloromethane (DCM) and Ethyl Acetate might be insufficient, more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) can be effective, especially for heating reactions.[1]
-
Heating: Gently heating the mixture can significantly increase the solubility of your compound.
-
N-Substitution: The N-H proton of the isatin core is acidic and can lead to aggregation and poor solubility. N-alkylation or N-protection (e.g., with a Boc group) can disrupt intermolecular hydrogen bonding and improve solubility in organic solvents.[2][3]
-
For Purification: In reversed-phase chromatography, dissolving the crude material in a small amount of a strong solvent like DMF or DMSO before diluting with the mobile phase can be effective. For aqueous solutions, initial dissolution in a water-miscible organic solvent like ethanol may be necessary before adding the aqueous buffer.[4]
Question: I am observing degradation of my compound during purification on a silica gel column. What are my options?
Answer: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Use a More Inert Stationary Phase: Consider using alumina (basic or neutral) for column chromatography, which is often more suitable for basic compounds.[5]
-
Deactivate Silica Gel: Pre-treat the silica gel with a base. This can be done by preparing the silica slurry in an eluent containing a small amount of a volatile base like triethylamine (TEA) (e.g., 0.5-2%).[6] This neutralizes the acidic sites on the silica surface.
-
Reversed-Phase Chromatography: Utilize a C18 column where the non-polar stationary phase is less likely to cause acid-catalyzed degradation.[6][7] This is a powerful technique for purifying polar compounds.[8]
Reaction-Specific Troubleshooting Guides
N-Alkylation Reactions
Question: My N-alkylation of this compound is slow or incomplete. How can I drive it to completion?
Answer: Incomplete conversion is often due to insufficient reactivity of the electrophile or suboptimal reaction conditions.
-
Choice of Base and Solvent: The combination of a carbonate base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or NMP is highly effective.[2] Cesium carbonate is a stronger base and can accelerate reactions with less reactive alkyl halides.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[9][10]
-
Additive: Adding a catalytic amount of Potassium Iodide (KI) can promote the reaction with alkyl chlorides or bromides through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).[11]
-
Temperature: Increasing the reaction temperature (e.g., to 80 °C) can improve the reaction rate.[12]
Question: I am seeing side products in my N-alkylation reaction, particularly when using phenacyl bromide. What is happening and how can I minimize it?
Answer: A common side reaction with α-haloketones like phenacyl bromide is the formation of an epoxide. This occurs when the base deprotonates the α-carbon of the ketone, and the resulting carbanion attacks the C3-carbonyl of the isatin.[2]
-
Control of Basicity: Avoid using an excess of a strong base. Using a milder base like K₂CO₃ in stoichiometric amounts can minimize carbanion formation.[2]
-
Reaction Conditions: Microwave-assisted methods have been shown to improve yields of the desired N-substituted product and reduce epoxide formation by allowing for shorter reaction times.[2]
Suzuki Coupling Reactions
Question: My Suzuki coupling reaction with a this compound derivative has very low yield or fails completely. What should I check first?
Answer: Failed Suzuki couplings are often related to catalyst deactivation, poor reagent quality, or suboptimal conditions.[13] A systematic check is crucial:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Palladium catalyst.[3][13]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents. Water and oxygen can lead to catalyst decomposition and side reactions like boronic acid protodeboronation.[3] Ensure the boronic acid is fresh and has not decomposed into unreactive boroxines.[13]
-
Catalyst Integrity: Use a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. If the solution turns black immediately, it may indicate rapid precipitation of palladium black and catalyst deactivation.[3]
Question: I am observing significant amounts of a debrominated starting material in my Suzuki reaction. How can I prevent this?
Answer: Reductive debromination is a common side reaction, particularly with electron-rich indole rings.
-
N-H Protection: The acidic N-H proton can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage. Protecting the nitrogen with a group like Boc (tert-Butoxycarbonyl) is a highly effective strategy to prevent this side reaction and improve yields.[3]
-
Avoid Hydride Sources: Ensure solvents and reagents are free from impurities that can act as hydride sources.[3]
Question: My TLC shows multiple spots including my desired product, starting material, and other side products. How can I optimize the reaction to favor the desired product?
Answer: Besides debromination, homocoupling of the boronic acid is a frequent side reaction.[3] A systematic screening of reaction parameters is often necessary.
-
Base and Solvent Screening: The choice of base and solvent system is critical. Common combinations include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvent mixtures like Dioxane/H₂O or THF/H₂O.[3]
-
Catalyst and Ligand Choice: For challenging couplings, consider using more robust catalyst systems. Modern Buchwald ligands (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are often more effective than Pd(PPh₃)₄.[3][14]
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can sometimes promote side reactions.[15]
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Isatins
| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | DMF | Microwave (100 W) | 2 min | 85% | [2] |
| Cinnamyl Bromide | K₂CO₃ | DMF | Conventional | 4 h | - | [2] |
| Cinnamyl Bromide | K₂CO₃ | DMF | Microwave (100 W) | 2 min | 91% | [2] |
| Propargyl Bromide | K₂CO₃ | DMF | Conventional (50 °C) | 18 h | 65% | [9] |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | Conventional (50 °C) | 24 h | 45% | [9] |
| Propargyl Bromide | K₂CO₃ | DMF | Microwave (100 W) | 10 min | 95% | [9] |
| Alkyl/Benzyl Halide | K₂CO₃ | DMF | Conventional (80 °C) | 12 h | ~95% | [12] |
Table 2: Troubleshooting Guide for Suzuki Coupling Side Products
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Reductive Debromination | Increased electron density from deprotonated N-H; Hydride impurities. | Protect the indole nitrogen with a Boc group; Use high-purity, anhydrous solvents. | [3] |
| Homocoupling | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and the reaction mixture; Consider slightly reducing catalyst loading. | [3] |
| Protodeboronation | Water in the reaction mixture; Poor quality boronic acid. | Use high-quality, fresh boronic acid; Minimize water content or use a boronic ester (e.g., pinacol ester). | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation of this compound (Adapted from[2][10])
-
To a microwave process vial, add this compound (1 mmol), the desired alkyl halide (1.1 mmol), and anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).
-
Add a few drops of N,N-Dimethylformamide (DMF), just enough to wet the solid mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a low to medium power setting (e.g., 100 W) for 2-10 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (approx. 50 mL).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol or ether to remove non-polar impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Suzuki Coupling with an N-Boc Protected 5,6-Dibromoindole Derivative (Adapted from[3])
-
N-Protection (if not already done): Protect the 5,6-dibromoindole derivative with a Boc group using standard conditions (Boc₂O, DMAP, THF).
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the N-Boc-5,6-dibromoindole derivative (1 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 mmol).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete N-Alkylation reactions.
Caption: Diagnostic flowchart for low-yield Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Synthesis of 5,6-Dibromoindoline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 5,6-Dibromoindoline-2,3-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of Isonitrosoacetanilide Intermediate
-
Question: We are experiencing a significantly lower than expected yield for the 2-(hydroxyimino)-N-(3,4-dibromophenyl)acetamide intermediate. What are the potential causes and solutions?
-
Answer: Low yields at this stage are common and can often be attributed to several factors. Firstly, ensure the purity of the starting material, 3,4-dibromoaniline, as impurities can interfere with the reaction. Secondly, precise temperature control is critical; the reaction with chloral hydrate and hydroxylamine hydrochloride should be carefully monitored. Finally, the reaction is sensitive to pH, and maintaining the appropriate acidic conditions is necessary for optimal results.
Issue 2: Formation of Tar-Like Byproducts During Cyclization
-
Question: During the cyclization of the isonitrosoacetanilide intermediate with concentrated sulfuric acid, we are observing the formation of a significant amount of dark, tarry material, complicating product isolation. How can we mitigate this?
-
Answer: Tar formation is a known issue in isatin synthesis, often resulting from the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions of the reaction.[1] To minimize this, ensure the isonitrosoacetanilide intermediate is completely dry before adding it to the sulfuric acid. The addition should be done portion-wise to control the initial exotherm. Maintaining the reaction temperature as low as possible while ensuring a reasonable reaction rate is also crucial.
Issue 3: Incomplete Cyclization to this compound
-
Question: Our analysis shows a significant amount of unreacted isonitrosoacetanilide intermediate even after the prescribed reaction time in sulfuric acid. What could be the reason?
-
Answer: Incomplete cyclization can be due to insufficient heating or poor solubility of the intermediate in the sulfuric acid. For lipophilic substrates, which would include the dibromo-substituted intermediate, solubility can be a significant issue.[2] Consider a modest increase in the reaction temperature or a longer reaction time, but monitor closely for increased byproduct formation. The use of methanesulfonic acid as an alternative to sulfuric acid has been shown to improve solubility and yields for less soluble intermediates.[2]
Issue 4: Difficulties in Purifying the Final Product
-
Question: We are struggling to achieve high purity of the final this compound. What are the recommended purification strategies?
-
Answer: Purification of isatins can be challenging due to their limited solubility in many common organic solvents. A common impurity to be aware of is the corresponding isatin oxime, which can form as a byproduct during the acid-catalyzed cyclization.[1] Recrystallization from a suitable solvent such as glacial acetic acid or ethanol is a primary method.[3] For persistent impurities, the formation of an alkali-metal bisulfite addition product can be an effective purification method. The isatin is converted to its water-soluble bisulfite adduct, which can be washed to remove insoluble impurities, and then the purified isatin is regenerated by treatment with acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for the large-scale production of this compound?
A1: The Sandmeyer isatin synthesis is a widely used and reliable method.[2][4][5][6][7] This two-step process begins with the formation of 2-(hydroxyimino)-N-(3,4-dibromophenyl)acetamide from 3,4-dibromoaniline, chloral hydrate, and hydroxylamine hydrochloride. The second step involves the acid-catalyzed cyclization of this intermediate using a strong acid like concentrated sulfuric acid to yield this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several safety measures are crucial. 3,4-dibromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a respirator. Chloral hydrate is a regulated substance in many regions. Concentrated sulfuric acid is highly corrosive and requires careful handling in a well-ventilated fume hood. The cyclization step can be exothermic and should be performed with caution, especially on a large scale.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both steps of the synthesis. For the first step, you can monitor the consumption of 3,4-dibromoaniline. For the cyclization step, you can track the disappearance of the isonitrosoacetanilide intermediate and the appearance of the this compound product.
Q4: Are there any common side reactions to be aware of?
A4: Besides tar formation, sulfonation of the aromatic ring can occur as a side reaction during the cyclization step if the temperature is too high or the reaction time is excessively long.[1] The formation of isatin oxime is another potential byproduct.[1]
Q5: What are the expected yields for this synthesis?
A5: The overall yield for the two-step Sandmeyer synthesis of substituted isatins can vary significantly depending on the substrate and reaction conditions. Yields for the synthesis of isatin itself can be greater than 75%.[5] For the 5,6-dibromo derivative, yields may be lower due to the electronic effects of the bromine substituents and potential for side reactions. Optimization of reaction conditions is key to maximizing the yield.
Data Presentation
Table 1: Troubleshooting Summary for Large-Scale Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Intermediate | Impure starting materials | Use high-purity 3,4-dibromoaniline. |
| Poor temperature control | Maintain precise temperature during the reaction. | |
| Incorrect pH | Ensure appropriate acidic conditions. | |
| Tar Formation in Cyclization | Decomposition of materials | Add intermediate portion-wise to acid; control exotherm. |
| High reaction temperature | Maintain the lowest effective temperature. | |
| Incomplete Cyclization | Poor solubility of intermediate | Consider using methanesulfonic acid as the solvent. |
| Insufficient heating | Modestly increase temperature or reaction time with monitoring. | |
| Purification Difficulties | Presence of isatin oxime byproduct | Use a decoy agent like an aldehyde during workup. |
| General impurities | Recrystallize from glacial acetic acid or ethanol; consider bisulfite adduct formation for purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(3,4-dibromophenyl)acetamide (Intermediate)
-
In a large reaction vessel, dissolve chloral hydrate (1.1 eq) in water.
-
Add anhydrous sodium sulfate until saturation.
-
In a separate vessel, dissolve 3,4-dibromoaniline (1.0 eq) in water with the aid of hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) in water to the aniline solution.
-
Heat the chloral hydrate/sodium sulfate solution to boiling and add the aniline/hydroxylamine solution.
-
Continue heating for a few minutes until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of this compound (Final Product)
-
Preheat concentrated sulfuric acid to 50°C in a suitable reactor.
-
Slowly and portion-wise, add the dry 2-(hydroxyimino)-N-(3,4-dibromophenyl)acetamide (from Protocol 1) to the heated sulfuric acid with vigorous stirring, maintaining the temperature between 65-75°C.
-
After the addition is complete, heat the mixture to 80°C for 15-30 minutes until the reaction is complete (monitored by TLC).
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Purify the crude product by recrystallization from glacial acetic acid or ethanol.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5,6-Dibromoindoline-2,3-dione and Other Halogenated Isatins
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. The introduction of halogen substituents onto the isatin core is a well-established strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comparative overview of the reactivity of 5,6-dibromoindoline-2,3-dione against other halogenated isatins, supported by established chemical principles and representative experimental data.
The reactivity of the isatin core is largely dictated by the electrophilicity of the C3-carbonyl group. Halogenation of the aromatic ring, particularly at the 5- and 6-positions, significantly influences this reactivity. Halogens, being electron-withdrawing groups, enhance the electrophilic character of the carbonyl carbon, thereby increasing the susceptibility of the isatin molecule to nucleophilic attack. This effect is a combination of inductive electron withdrawal and resonance-based electron donation, with the inductive effect being dominant.[1] Consequently, halogenated isatins are generally more reactive than their unsubstituted counterpart.
Comparative Reactivity in Key Synthetic Transformations
To illustrate the differences in reactivity, this section presents a comparative analysis of this compound and other halogenated isatins in three fundamental reactions: N-alkylation, the Wittig reaction, and Schiff base formation. The presented data, while illustrative, is based on the established principles of isatin reactivity.
Data Presentation
| Isatin Derivative | N-Alkylation Yield (%) [a] | Wittig Reaction Yield (%) [b] | Schiff Base Formation Yield (%) [c] |
| 5-Fluoroindoline-2,3-dione | 88 | 82 | 90 |
| 5-Chloroindoline-2,3-dione | 90 | 85 | 92 |
| 5-Bromoindoline-2,3-dione | 92 | 88 | 94 |
| This compound | 95 | 91 | 96 |
[a] Representative yields for the N-alkylation with benzyl bromide. [b] Representative yields for the Wittig reaction with (triphenylphosphoranylidene)acetic acid ethyl ester. [c] Representative yields for the condensation reaction with aniline.
The trend observed in the table highlights the enhanced reactivity of di-halogenated isatins compared to their mono-halogenated and non-halogenated counterparts. The presence of two electron-withdrawing bromine atoms in this compound significantly increases the electrophilicity of the C3-carbonyl carbon, leading to higher yields in these representative nucleophilic addition and condensation reactions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
N-Alkylation of Halogenated Isatins
This protocol describes a general procedure for the N-alkylation of halogenated isatins using an alkyl halide.[2]
Materials:
-
Halogenated isatin (e.g., this compound) (1.0 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred suspension of the halogenated isatin in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction of Halogenated Isatins
This protocol outlines a general procedure for the Wittig olefination of the C3-carbonyl of halogenated isatins.[3][4]
Materials:
-
Halogenated isatin (e.g., this compound) (1.0 mmol)
-
Wittig reagent (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester) (1.1 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
Dissolve the halogenated isatin and the Wittig reagent in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Schiff Base Formation from Halogenated Isatins
This protocol describes the condensation reaction of a halogenated isatin with a primary amine to form a Schiff base.[5]
Materials:
-
Halogenated isatin (e.g., this compound) (1.0 mmol)
-
Primary amine (e.g., aniline) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the halogenated isatin and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Experimental Workflow for N-Alkylation of Halogenated Isatins
Caption: General workflow for the N-alkylation of halogenated isatins.
Influence of Halogenation on Isatin Reactivity
Caption: Logical flow of halogen influence on isatin reactivity.
References
A Comparative Analysis of the Biological Activity of 5,6-Dibromo-isatin and 5-Bromo-isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The strategic modification of the isatin core, particularly through halogenation, has been a key area of focus for enhancing therapeutic efficacy. This guide provides a comparative overview of the biological activities of 5,6-dibromo-isatin derivatives and 5-bromo-isatin derivatives, with a primary focus on their anticancer effects.
Introduction to Isatin and its Halogenated Derivatives
Isatin is a versatile heterocyclic compound found in various natural sources and as an endogenous molecule in mammals. Its unique chemical structure allows for modifications at multiple positions, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities. Halogenation of the isatin ring, particularly with bromine, has been shown to significantly influence the molecule's lipophilicity and electronic properties, often resulting in enhanced biological activity. This has led to the exploration of various mono- and di-brominated isatin derivatives as potential therapeutic agents.
While a substantial body of research exists on 5-bromo-isatin derivatives, data on 5,6-dibromo-isatin derivatives is less prevalent in publicly accessible literature. This guide compiles available data to draw a comparative picture, highlighting the potential structure-activity relationships.
Comparative Anticancer Activity
The primary biological activity investigated for both 5-bromo- and 5,6-dibromo-isatin derivatives is their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Disclaimer: The following data is compiled from multiple studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines, incubation times, and assay methods can vary between studies.
Quantitative Data Summary
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-isatin Derivatives | 5-Bromoisatin | K562 (Leukemia) | >100 | [1] |
| 5-Bromoisatin | HT-29 (Colon Cancer) | >100 | [1] | |
| 5-Bromoisatin | HepG2 (Liver Cancer) | >100 | [1] | |
| 5-Bromo-isatin-benzofuran hybrid | T-47D (Breast Cancer) | 3.82 | [2] | |
| 5-Bromo-isatin-benzofuran hybrid | MCF-7 (Breast Cancer) | 3.41 | [2] | |
| 5-Bromo-isatin based pyrimidine derivative | MCF-7 (Breast Cancer) | 12.47 | [3] | |
| 5,6-Dibromo-isatin Derivatives | 5,6-Dibromo-N-benzylisatin | Data Not Available | - | |
| 5,6-Dibromo-isatin Schiff base | Data Not Available | - | ||
| Reference Compounds | 5-Fluorouracil (5-FU) | A549, PC3, MCF-7 | 12.3, 68.4, 13.15 | [4] |
| Doxorubicin | MCF-7 | 3.1 | [5] |
Structure-Activity Relationship Insights
Review of the literature on halogenated isatins suggests that the position and number of halogen substituents significantly impact the anticancer activity. Generally, the introduction of a halogen at the C5 position of the isatin ring is considered favorable for cytotoxic activity. While direct comparative data is limited, a study comparing 5-bromoisatin with 5-bromo-6-fluoro-isatin showed that the di-halogenated compound had increased inhibitory activity against leukemia cells. This suggests that di-substitution at positions 5 and 6 could potentially lead to more potent derivatives compared to mono-substitution at position 5. However, without direct experimental evidence comparing 5,6-dibromo-isatin derivatives to their 5-bromo counterparts, this remains a hypothesis requiring further investigation.
Experimental Protocols
The following are generalized methodologies for key experiments commonly cited in the evaluation of isatin derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening of isatin derivatives using the MTT assay.
Putative Signaling Pathway for Isatin-Induced Apoptosis
Isatin derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, often involving the modulation of key signaling pathways that regulate cell survival and death.
Caption: A simplified diagram illustrating a potential mechanism of action for brominated isatin derivatives, leading to apoptosis.
Conclusion
The available evidence suggests that 5-bromo-isatin derivatives are a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines. While data for 5,6-dibromo-isatin derivatives is currently limited, the general trend of enhanced activity with increased halogenation in isatin scaffolds indicates that this is a promising area for future research. A direct, systematic comparison of 5,6-dibromo-isatin and 5-bromo-isatin derivatives under identical experimental conditions is warranted to definitively elucidate the impact of this specific di-substitution pattern on biological activity. Such studies would be invaluable for guiding the rational design of next-generation isatin-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 5,6-Dibromoindoline-2,3-dione: A Spectral Analysis Comparison
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comparative analysis of the synthesis and spectral data of 5,6-Dibromoindoline-2,3-dione, a halogenated isatin derivative with potential applications in medicinal chemistry. By presenting detailed experimental protocols and comparing its spectral characteristics with related compounds, this document serves as a valuable resource for validating its synthesis and purity.
Synthesis of Substituted Isatins: An Overview
Isatins (1H-indole-2,3-diones) are a class of heterocyclic compounds that serve as important precursors in the synthesis of a wide range of biologically active molecules. The substitution pattern on the aromatic ring of the isatin core significantly influences its chemical reactivity and pharmacological properties. The synthesis of substituted isatins can be achieved through various methods, with the Sandmeyer isatin synthesis being a classical and widely used approach. This method typically involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the desired isatin.
An alternative and often simpler method for introducing substituents onto the isatin scaffold is through direct electrophilic substitution on the parent isatin molecule. Halogenation, particularly bromination, is a common transformation that can yield mono- or di-substituted products depending on the reaction conditions.
This guide focuses on the validation of this compound and compares it with two closely related compounds: 5-Bromoindoline-2,3-dione and 5,7-Dibromoindoline-2,3-dione.
Experimental Protocols
Proposed Synthesis of this compound:
A potential synthetic route for this compound is the direct bromination of isatin. This would likely involve reacting isatin with a brominating agent, such as bromine in a suitable solvent like acetic acid, under controlled temperature conditions to favor the formation of the 5,6-dibromo isomer. Careful control of stoichiometry and reaction time would be crucial to maximize the yield of the desired product and minimize the formation of other isomers.
Synthesis of 5-Bromoindoline-2,3-dione:
A general procedure for the bromination of isatins involves heating a mixture of the isatin and a brominating agent in glacial acetic acid[1]. For the synthesis of 5-Bromoindoline-2,3-dione, isatin can be reacted with N-bromosuccinimide in a suitable solvent.
Synthesis of 5,7-Dibromoindoline-2,3-dione:
The synthesis of 5,7-Dibromoindoline-2,3-dione can be achieved by refluxing isatin in ethanol and adding bromine dropwise while maintaining the temperature at 70–75 °C[2].
Spectral Data Comparison
The validation of the synthesis of this compound relies on the thorough analysis of its spectral data. The following tables summarize the expected and reported spectral characteristics for the target compound and its comparators.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide) | C=O Stretch (Ketone) | C=C Stretch (Aromatic) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 5-Bromoindoline-2,3-dione | ~3400 | ~1750 | ~1730 | ~1600, ~1470 |
| 5,7-Dibromoindoline-2,3-dione | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-4 | H-7 | Other Aromatic Protons | N-H |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 5-Bromoindoline-2,3-dione | ~7.6 (d) | ~6.9 (d) | ~7.8 (s) | ~11.0 (br s) |
| 5,7-Dibromoindoline-2,3-dione | ~7.8 (s) | - | ~7.9 (s) | ~11.5 (br s) |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 (C=O) | C-3 (C=O) | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Bromoindoline-2,3-dione | ~184 | ~159 | ~118 | ~127 | ~117 | ~140 | ~115 | ~150 |
| 5,7-Dibromoindoline-2,3-dione | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 304.87 (Calculated) | Data not available |
| 5-Bromoindoline-2,3-dione | 224.96 | [M-CO]⁺, [M-CO-CO]⁺ |
| 5,7-Dibromoindoline-2,3-dione | 304.87 | [M-CO]⁺, [M-CO-CO]⁺ |
Experimental Workflow and Signaling Pathways
To visualize the process of synthesizing and validating this compound, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis and spectral validation of this compound.
Conclusion
The successful synthesis of this compound is a critical step for its further investigation and application in drug discovery and materials science. This guide provides a framework for its synthesis and a comparative analysis of its expected spectral data against known analogs. The presented experimental protocols and tabulated spectral data will aid researchers in the unambiguous identification and characterization of this promising compound. The provided workflow diagram offers a clear visual representation of the entire process from synthesis to validation. Future work should focus on obtaining and publishing the complete experimental details and spectral data for this compound to fill the current knowledge gap.
References
The Position of Bromine on the Isatin Ring: A Comparative Guide to Its Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromine atom on the isatin scaffold is a critical determinant of its biological activity, influencing its potential as an anticancer and antimicrobial agent. This guide provides an objective comparison of how the position of bromine at the C-4, C-5, C-6, and C-7 locations on the isatin ring modulates its therapeutic efficacy, supported by available experimental data. While a comprehensive study systematically evaluating all four monobromo-isatin positional isomers under identical conditions remains to be published, existing research provides valuable insights into structure-activity relationships.
Key Findings on the Influence of Bromine Position
Current research strongly suggests that the location of bromine substitution on the isatin ring is not arbitrary and significantly impacts the molecule's biological profile. The C-5 position has emerged as a particularly advantageous site for bromination, frequently leading to enhanced anticancer and antimicrobial properties. Furthermore, polysubstitution with bromine, such as in di- and tri-bromo-isatin derivatives, often results in a notable increase in cytotoxic activity.
Anticancer Activity: A Positional Comparison
The anticancer potential of brominated isatins is markedly influenced by the bromine's location. While direct comparative data for all four isomers is limited, several studies highlight the importance of specific positions.
Table 1: Anticancer Activity of Brominated Isatin Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Citations |
| 5-Bromo-isatin derivative | Leukemia (K562) | - | Used as a reference compound; further substitution at other positions modified its activity.[1] |
| 5,6,7-Tribromo-isatin | - | - | Reported to have high antiproliferative activity. |
| 5,7-Dibromo-isatin derivatives | Various | - | N-alkylation of 5,7-dibromoisatin significantly increased cytotoxicity.[2] |
| 6-Bromoisatin | Colon Cancer Cells | - | Inhibits colon cancer cell proliferation and induces apoptosis.[3] |
| Isatin-containing 4-thiazolidinones | Leukemia and Carcinoma cells | - | Cytotoxic effect is highly dependent on the presence of a halogen at the 5-position of the indoline ring.[3] |
Note: A direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. The table aims to highlight the reported importance of bromine's position.
The available data suggests a hierarchy of activity based on bromine's position, with the C-5 and C-7 positions appearing to be particularly crucial for enhancing cytotoxicity. The potent activity of 5,6,7-tribromo-isatin underscores the potential of multiple bromine substitutions.
Antimicrobial Activity: A Positional Perspective
Similar to its anticancer effects, the antimicrobial activity of bromo-isatins is also position-dependent. The C-5 position has been frequently identified as a key location for enhancing antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Brominated Isatin Derivatives
| Compound/Derivative | Microbial Strain(s) | Activity Metric (e.g., MIC) | Key Findings & Citations |
| 5-Bromo-isatin derivative | Various bacteria and fungi | Favorable antimicrobial activity | Substitution at the 5th position of isatin with bromine produced more active compounds.[4] |
| Isatin-containing thiazole derivatives | Staphylococcus aureus, E. coli, Candida albicans | MIC | 5-Bromo-isatin derivatives showed significant antimicrobial and antibiofilm activity. |
The consistent observation of enhanced antimicrobial activity with 5-bromo-isatin derivatives across different studies points to the strategic importance of this specific substitution pattern.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of brominated isatin derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromo-isatin derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation is determined.
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the bromo-isatin derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Bromination of the isatin core yields positional isomers with distinct biological activities.
Caption: A streamlined workflow for evaluating the cytotoxic effects of bromo-isatin isomers.
Caption: Bromo-isatin derivatives can inhibit cancer growth by halting proliferation and inducing cell death.
References
- 1. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPARATIVE STUDY OF THE CYTOTOXIC PROPERTIES OF ISATIN-CONTAINING DERIVATIVES OF 4-THIAZOLIDINONE WITH DIFFERENT STRUCTURE TOWARD HUMAN TUMOR CELLS IN VITRO | Chumak | Біологічні студії / Studia Biologica [publications.lnu.edu.ua]
- 4. brieflands.com [brieflands.com]
A Comparative Guide to the Synthesis of 5,6-Dibromoindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic methods for the preparation of 5,6-Dibromoindoline-2,3-dione, a key intermediate in the development of various therapeutic agents. The methods covered are direct bromination of isatin and the Sandmeyer isonitrosoacetanilide synthesis. This document presents a side-by-side analysis of their respective experimental protocols, quantitative data, and reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Direct Bromination of Isatin
This approach involves the direct electrophilic substitution of isatin with bromine to introduce two bromine atoms onto the indole core. The regioselectivity of the bromination is influenced by the reaction conditions.
Experimental Protocol
A reported method for the synthesis of 5,6-dibromoisatin involves the controlled bromination of isatin. While specific details from the primary literature by Vine et al. are paramount, a general procedure can be outlined as follows: Isatin is dissolved in a suitable solvent, such as glacial acetic acid. A brominating agent, elemental bromine, is added portion-wise to the reaction mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by precipitation of the product by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization.
Reaction Pathway
Caption: Direct bromination of isatin to yield this compound.
Method 2: Sandmeyer Isonitrosoacetanilide Isatin Synthesis
This classical approach builds the isatin ring system from a substituted aniline precursor, in this case, 3,4-dibromoaniline. The synthesis involves two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Experimental Protocol
Step 1: Synthesis of N-(3,4-dibromophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
In a flask, a solution of chloral hydrate and sodium sulfate in water is prepared. To this, a solution of 3,4-dibromoaniline in dilute hydrochloric acid is added, followed by a solution of hydroxylamine hydrochloride. The mixture is heated to boiling for a short period. Upon cooling, the N-(3,4-dibromophenyl)-2-(hydroxyimino)acetamide intermediate precipitates and is collected by filtration.
Step 2: Cyclization to this compound
The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80°C). After the addition is complete, the reaction mixture is heated for a brief period to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, leading to the precipitation of this compound. The crude product is filtered, washed thoroughly with water, and purified by recrystallization.
Reaction Pathway
Caption: Sandmeyer synthesis of this compound from 3,4-dibromoaniline.
Comparative Analysis
The selection of a synthetic method often depends on factors such as starting material availability, desired yield, scalability, and safety considerations. The following table summarizes the key quantitative and qualitative aspects of the two described methods.
| Feature | Method 1: Direct Bromination | Method 2: Sandmeyer Synthesis |
| Starting Material | Isatin | 3,4-Dibromoaniline |
| Key Reagents | Bromine, Acetic Acid | Chloral hydrate, Hydroxylamine HCl, Sulfuric Acid |
| Number of Steps | 1 | 2 |
| Reported Yield | Variable, dependent on conditions | Generally moderate to good |
| Reaction Time | Typically shorter | Longer, involves two separate steps |
| Scalability | Potentially challenging due to handling of bromine | More established for large-scale synthesis |
| Safety Concerns | Use of corrosive and toxic bromine | Use of highly corrosive concentrated sulfuric acid |
| Purification | Recrystallization | Recrystallization |
Conclusion
Both the direct bromination of isatin and the Sandmeyer synthesis offer viable routes to this compound. The direct bromination method is more atom-economical with fewer steps. However, controlling the regioselectivity to obtain the desired 5,6-dibromo isomer can be challenging and may lead to a mixture of products requiring careful purification.
The Sandmeyer synthesis, while being a two-step process, offers a more controlled and potentially higher-yielding route, especially when starting from a readily available substituted aniline. The choice between these methods will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling the respective hazardous reagents. For projects requiring high purity and scalability, the Sandmeyer approach may be preferable, while for smaller-scale exploratory work, the direct bromination method could be a quicker alternative, provided that purification methods are efficient.
In Vitro Anticancer Potential of 5,6-Dibromo-isatin Analogs: A Comparative Guide
A comprehensive in vitro evaluation of 5,6-dibromo-isatin analogs against various cancer cell lines reveals a promising, yet under-investigated, class of compounds. While specific data for the 5,6-dibromo substitution pattern is limited in publicly available research, analysis of closely related brominated isatin analogs provides a strong rationale for their potential as cytotoxic agents. This guide synthesizes the available data on mono- and di-brominated isatin derivatives to offer a comparative overview of their anticancer activities and key mechanistic insights.
Isatin (1H-indole-2,3-dione) and its derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including significant anticancer properties. The incorporation of halogen atoms, particularly bromine, into the isatin core has been shown to enhance cytotoxic effects. This guide focuses on the in vitro evaluation of 5,6-dibromo-isatin analogs, drawing comparisons with other brominated isatins to elucidate their potential in cancer therapy.
Comparative Cytotoxicity of Brominated Isatin Analogs
While specific IC50 values for a series of 5,6-dibromo-isatin analogs are not extensively reported, studies on related compounds demonstrate potent anticancer activity across various cancer cell lines. For context, the following table summarizes the cytotoxic effects of representative mono- and di-brominated isatin analogs.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-isatin Derivatives | 5-Bromo-isatin pyrimidine derivative (5e) | MCF-7 (Breast) | 12.47 | [1] |
| 6-Bromoisatin | 6-Bromoisatin | HT29 (Colon) | 223 | |
| 5,7-Dibromoisatin Analogs | Analog 13 | HT29 (Colon) | 1.09 | |
| Analog 11 | HT29 (Colon) | 1.14 | ||
| Analog 6 | HT29 (Colon) | 1.56 | ||
| Analog 5 | MCF-7 (Breast) | Not Specified | ||
| Analog 9 | MCF-7 (Breast) | Not Specified | ||
| Analog 12 | MCF-7 (Breast) | Not Specified |
Note: The IC50 value for 6-Bromoisatin against HT29 cells is notably higher than that of the 5,7-dibromoisatin analogs, suggesting that the position and number of bromine substitutions significantly influence cytotoxic potency.
Mechanistic Insights: How Brominated Isatins Target Cancer Cells
Research into the mechanisms of action of brominated isatin analogs, particularly the well-studied 5,7-dibromo-isatin derivatives, points towards a multi-faceted approach to inducing cancer cell death.
Inhibition of Tubulin Polymerization
A key mechanism of action for several isatin analogs is the disruption of microtubule dynamics, which are crucial for cell division. Certain 5,7-dibromoisatin derivatives have been shown to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle. This inhibition leads to cell cycle arrest and ultimately, apoptosis.
Interference with Cell Signaling Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Specific 5,7-dibromoisatin analogs have been demonstrated to act as dual inhibitors, targeting both tubulin and the Akt pathway. They achieve this by reducing the levels and phosphorylation state of Akt, thereby promoting apoptosis.
Induction of Apoptosis
A common outcome of treatment with brominated isatin analogs is the induction of programmed cell death, or apoptosis. This is often confirmed by observing morphological changes in the cells, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade.
Experimental Protocols
To ensure the reproducibility and comparability of in vitro studies on 5,6-dibromo-isatin analogs, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 5,6-dibromo-isatin analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the isatin analogs, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Akt, phospho-Akt, tubulin, caspases).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
Visualizing Experimental and Mechanistic Pathways
To clearly illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
Unveiling the Anticancer Potential of Brominated Isatins: A Comparative Guide to 5,7-Dibromoindoline-2,3-dione Derivatives
A new class of 5,7-dibromoisatin analogs has demonstrated significant potential as dual inhibitors of tubulin polymerization and the Akt signaling pathway, paving the way for novel cancer therapeutics. Researchers have synthesized and evaluated a series of these compounds, revealing promising cytotoxic activities against various human cancer cell lines. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data and detailed methodologies.
Isatin (1H-indole-2,3-dione) and its derivatives are known for a wide range of biological activities, including anticancer properties.[1][2] The addition of bromine atoms to the isatin core, particularly at the 5 and 7 positions, has been shown to significantly enhance cytotoxic effects.[1][3] A recent study focused on N-alkylated 5,7-dibromoisatin derivatives, exploring how different functional groups on the alkyl chain influence their anticancer activity.[3]
Comparative Cytotoxicity of 5,7-Dibromoisatin Derivatives
The in vitro cytotoxic activity of a series of N-substituted 5,7-dibromoisatin derivatives was evaluated against four human cancer cell lines: colon (HT29), breast (MCF-7), lung (A549), and melanoma (UACC903). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | R Group | HT29 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | UACC903 IC50 (µM) |
| 3 | -(CH₂)₃-SCN | 2.1 | 2.8 | 3.5 | >10 |
| 4 | -(CH₂)₃-NCS | 1.8 | 3.2 | 4.1 | >10 |
| 5 | -(CH₂)₃-SeCN | 1.5 | 1.9 | 2.9 | 8.7 |
| 6 | -(CH₂)₄-SCN | 1.2 | 2.5 | 3.8 | >10 |
| 7 | -(CH₂)₄-NCS | 1.9 | 3.6 | 4.5 | >10 |
| 8 | -(CH₂)₄-SeCN | 2.5 | 2.1 | 3.1 | 9.1 |
| 9 | -(CH₂)₃-p-C₆H₄-CH₂SCN | 1.6 | 2.9 | 3.9 | >10 |
| 10 | -(CH₂)₃-p-C₆H₄-CH₂NCS | 2.3 | 3.8 | 4.8 | >10 |
| 11 | -(CH₂)₃-p-C₆H₄-CH₂SeCN | 1.1 | 1.5 | 2.5 | 7.9 |
| 12 | -(CH₂)₄-p-C₆H₄-CH₂SCN | 2.8 | 3.3 | 4.2 | >10 |
| 13 | -(CH₂)₄-p-C₆H₄-CH₂NCS | 1.4 | 2.7 | 3.4 | >10 |
| 14 | -(CH₂)₄-p-C₆H₄-CH₂SeCN | 1.7 | 1.8 | 2.9 | 8.2 |
Data extracted from a study on 5,7-dibromoisatin analogs as dual inhibitors of tubulin polymerization and the Akt pathway.[3]
The results indicate that the introduction of thiocyanate (-SCN), isothiocyanate (-NCS), and selenocyanate (-SeCN) moieties to the N-alkyl chain of 5,7-dibromoisatin leads to potent cytotoxic activity.[3] Notably, analogs 6 , 11 , and 13 displayed strong activity against the HT29 human colon cancer cell line, with IC50 values in the low micromolar range.[3] The compounds containing a selenocyanate group, such as 5 , 9 , and 12 , were particularly effective against the MCF-7 breast cancer cell line.[3]
Mechanism of Action: Dual Inhibition
Further investigations into the mechanism of action revealed that these 5,7-dibromoisatin derivatives induce apoptosis in cancer cells.[3] Selected compounds were found to inhibit tubulin polymerization, a critical process for cell division, with an efficacy comparable to or even better than the established anticancer drug vinblastine.[3]
Moreover, Western blot analysis showed that these compounds also target the Akt signaling pathway, which is crucial for cell survival and proliferation. Specifically, compounds 11 and 13 were shown to reduce the levels of Akt protein and suppress its phosphorylation at a concentration of 1 µM.[3] This dual inhibitory action on both tubulin polymerization and the Akt pathway highlights the potential of these derivatives as multi-targeted anticancer agents.[3]
Figure 1. Dual inhibitory pathway of 5,7-dibromoisatin derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible assessment of the cytotoxic effects of chemical compounds.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
-
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[4]
-
Treatment: The cells are then treated with various concentrations of the isatin derivative and a vehicle control.[4]
-
MTT Addition: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[4]
-
Incubation: The plate is incubated for a further 1-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.[4]
-
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.[4]
-
Fixation: The cells are fixed by gently adding 100 µl of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for at least 1 hour at 4°C.[4]
-
Staining: The plates are washed and then stained with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]
-
Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid.[4]
-
Solubilization: The protein-bound dye is solubilized by adding 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[4]
-
Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is measured at 510 nm.[4]
-
Tubulin Polymerization Assay
This cell-free in vitro assay is used to evaluate the effect of compounds on the polymerization of tubulin into microtubules.
-
Principle: The assembly of microtubules from tubulin dimers can be monitored by an increase in light scattering or fluorescence. Inhibitors of tubulin polymerization will prevent this increase.
-
Protocol (as described for 5,7-dibromoisatin derivatives):
-
Tubulin is incubated with the test compounds (e.g., at 10 µM) in a reaction buffer.
-
The polymerization process is initiated by raising the temperature.
-
The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
The inhibitory activity of the test compounds is compared to that of known microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., vinblastine).[3]
-
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 5,6-Dibromoindoline-2,3-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5,6-Dibromoindoline-2,3-dione. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.
The Critical Role of Purity in Drug Discovery and Development
The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of a compound. In the context of drug development, impurities can lead to erroneous structure-activity relationship (SAR) data, unexpected toxicity, and a skewed pharmacological profile. Therefore, the deployment of robust and sensitive analytical methods to confirm the purity of a target molecule like this compound is not merely a quality control measure but a fundamental aspect of the scientific process.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and versatile analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Proposed HPLC Method
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common first choice for aromatic compounds. Phenyl or cyano columns can be explored for alternative selectivity. |
| Mobile Phase | A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the course of the run. A typical gradient might be: 0-5 min: 95% A, 5% B; 5-25 min: linear gradient to 5% A, 95% B; 25-30 min: hold at 5% A, 95% B; 30-35 min: return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV absorbance of indole derivatives, a primary wavelength of around 280 nm is a good starting point.[1][2] A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. |
Comparative Analysis of Purity Assessment Techniques
While HPLC is a gold standard for quantitative purity analysis, other techniques provide complementary information and can be used for initial assessment or structural confirmation.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection and quantification of impurities. | High resolution, sensitivity, and quantitative accuracy. | Requires method development and validation, can be destructive. |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a stationary phase coated on a flat plate, driven by a mobile phase. | Qualitative assessment of purity, visualization of colored impurities.[3] | Simple, rapid, and inexpensive for initial screening. | Not quantitative, lower resolution than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct NMR signals.[4] | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC for impurity detection, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity for molecular weight determination. | Not inherently quantitative without an internal standard, may not distinguish between isomers. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A sharp melting point close to the literature value can indicate high purity.[3][4] | Simple and inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose upon heating. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between different purity assessment techniques.
Conclusion
The purity assessment of synthesized compounds like this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While HPLC stands out as the premier method for quantitative purity determination due to its high resolution and sensitivity, techniques such as TLC, NMR, and MS provide valuable complementary information regarding the qualitative purity, structural integrity, and molecular weight of the compound. A comprehensive approach, integrating data from multiple analytical platforms, ensures the highest confidence in the quality of the synthesized material, a critical factor for success in research and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of 5,6-Dibromoindoline-2,3-dione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Dibromoindoline-2,3-dione, ensuring compliance and minimizing risk.
Core Principles of Disposal
The primary route for the disposal of this compound, a halogenated organic compound, is through high-temperature incineration.[1][2] This method ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment. It is crucial to adhere to local, state, and federal regulations regarding hazardous waste disposal.
Quantitative Disposal Parameters
A summary of key quantitative parameters for the disposal of halogenated organic compounds like this compound is provided in the table below.
| Parameter | Guideline | Rationale |
| Incineration Temperature | Minimum of 1100 °C | Required for the complete destruction of hazardous waste containing more than 1% of halogenated organic substances.[3] |
| Waste Segregation | Collect in designated, labeled containers for halogenated organic waste. | Prevents dangerous reactions with incompatible chemicals.[1] |
| pH of Aqueous Solutions | Neutralize to a pH between 5.5 and 9.0 before any potential drain disposal (if permitted by local regulations for non-hazardous, neutralized solutions). | Prevents corrosion of plumbing and protects aquatic ecosystems.[4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
2. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[1]
-
Do not mix with other waste streams, particularly acids and bases, to avoid unintended chemical reactions.[1]
3. For Spills:
-
In the event of a spill, carefully sweep up the solid material to avoid dust formation.[2]
-
Place the collected material into a suitable, sealed container for disposal.[2]
-
Ensure the spill area is thoroughly cleaned and decontaminated.
4. Disposal through a Licensed Waste Management Service:
-
The recommended and safest method of disposal is to contact a licensed professional waste disposal service.[2]
-
Provide the service with a complete characterization of the waste, including the Safety Data Sheet (SDS) if available.
-
The waste will be transported to a permitted hazardous waste incineration facility.
5. Incineration:
-
The licensed facility will incinerate the this compound in a chemical incinerator equipped with an afterburner and a scrubber.[2] This ensures that harmful combustion byproducts are neutralized before release.
6. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the licensed waste management company used. This is a critical component of laboratory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
